molecular formula C12H15NO2 B1346505 N-(3,4-dimethylphenyl)-3-oxobutanamide CAS No. 50334-96-8

N-(3,4-dimethylphenyl)-3-oxobutanamide

Cat. No.: B1346505
CAS No.: 50334-96-8
M. Wt: 205.25 g/mol
InChI Key: KKSJXJUYTRVZNM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-4-5-11(6-9(8)2)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJXJUYTRVZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304478
Record name N-(3,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50334-96-8
Record name 50334-96-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(3,4-dimethylphenyl)-3-oxobutanamide. Given the limited publicly available experimental data for this specific isomer, this document also includes comparative data for the well-characterized isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide, to provide a broader context for researchers.

Chemical Identity and Physical Properties

This compound, also known as acetoacet-3,4-xylidide, is an aromatic organic compound belonging to the acetoacetanilide class. These compounds are characterized by a β-ketoamide functional group attached to a substituted phenyl ring. Acetoacetanilides are notable for their role as intermediates in the synthesis of dyes and pigments and are being explored for various pharmaceutical applications.

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the key chemical identifiers and physical properties for this compound and its more extensively studied isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide.

Table 1: Chemical Identifiers

IdentifierThis compoundN-(2,4-dimethylphenyl)-3-oxobutanamide
IUPAC Name This compoundN-(2,4-dimethylphenyl)-3-oxobutanamide[1]
Synonyms Acetoacet-3,4-xylidide2',4'-Dimethylacetoacetanilide, Acetoacet-m-xylidide[1]
CAS Number 50334-96-8[2]97-36-9[1]
Molecular Formula C₁₂H₁₅NO₂[2]C₁₂H₁₅NO₂[1][3]
Molecular Weight 205.25 g/mol [2]205.25 g/mol [1][3][4]
InChIKey -HGVIAKXYAZRSEG-UHFFFAOYSA-N[1][3]
SMILES -CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C[1]

Table 2: Physical and Chemical Properties

PropertyThis compoundN-(2,4-dimethylphenyl)-3-oxobutanamide
Physical Description Data not availableDry Powder, Colourless solid[1]
Melting Point Data not available88 °C[1]
Boiling Point Data not available343.93 °C (rough estimate)[4]
Flash Point Data not available171 °C[1][4]
Solubility Data not availableSlightly soluble in Chloroform and Methanol[4]
Storage Sealed in dry, 2-8°CData not available

Synthesis of this compound

The synthesis of this compound can be achieved via the acetoacetylation of 3,4-dimethylaniline. A common and effective method involves the reaction with diketene.

Experimental Workflow Diagram

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation cluster_purification Purification Reactant1 3,4-Dimethylaniline Reaction Acetoacetylation in an organic solvent (e.g., Toluene) Reactant1->Reaction Reactant2 Diketene Reactant2->Reaction CrudeProduct Crude N-(3,4-dimethylphenyl) -3-oxobutanamide Reaction->CrudeProduct Reaction completion Purification Recrystallization (e.g., from Ethanol/Water) CrudeProduct->Purification Work-up PureProduct Pure N-(3,4-dimethylphenyl) -3-oxobutanamide Purification->PureProduct Isolation

References

N-(3,4-dimethylphenyl)-3-oxobutanamide (CAS 97-36-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N-(3,4-dimethylphenyl)-3-oxobutanamide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound this compound, with the CAS Registry Number 97-36-9. It is important to note that the CAS number 97-36-9 is predominantly associated with the isomeric compound, N-(2,4-dimethylphenyl)-3-oxobutanamide. This guide will focus on the data available for this compound, which is more accurately identified by the CAS number 50334-96-8 .

Core Chemical and Physical Properties

This compound is a solid organic compound. The following tables summarize its key quantitative data.

Identifier Value Source
CAS Number 50334-96-8[1][2]
Molecular Formula C12H15NO2[1][2]
Molecular Weight 205.25 g/mol [1][2]
Physical Property Value Source
Physical Form Solid[3]
Melting Point Not Available
Boiling Point Not Available
Flash Point Not Available
Solubility Not Available

Synthesis and Experimental Protocols

Generalized Synthetic Approach: Acetoacetylation of 3,4-Dimethylaniline

The synthesis would likely proceed via the reaction of 3,4-dimethylaniline with an acetoacetylating agent, such as diketene or ethyl acetoacetate.

  • Reaction with Diketene: This method involves the direct reaction of 3,4-dimethylaniline with diketene. The reaction is typically carried out in an inert solvent.

  • Reaction with Ethyl Acetoacetate: This is a condensation reaction where 3,4-dimethylaniline reacts with ethyl acetoacetate, usually at elevated temperatures, to form the product with the elimination of ethanol.

General Experimental Considerations (Not a specific protocol):

  • Reactant Purity: Ensure the purity of 3,4-dimethylaniline and the acetoacetylating agent to minimize side reactions and simplify purification.

  • Solvent Selection: A suitable inert solvent should be chosen to dissolve the reactants and facilitate the reaction.

  • Temperature Control: The reaction temperature may need to be controlled to manage the reaction rate and prevent decomposition.

  • Work-up and Purification: After the reaction is complete, the product would be isolated through standard laboratory techniques such as filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent to obtain the final product in high purity.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound (CAS 50334-96-8) is not widely available. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards associated with its precursors and related compounds.

The potential precursor, 3,4-dimethylaniline , is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] The potential reactant, diketene , is a highly reactive, flammable, and toxic liquid that can polymerize violently.[5]

Recommended General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate its pharmacological and toxicological profile.

Visualizations

As no specific signaling pathways or detailed experimental workflows for this compound have been described in the available literature, a generalized workflow for the synthesis and characterization of such a chemical compound is presented below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 3,4-Dimethylaniline + Acetoacetylating Agent Reaction Reaction in Inert Solvent Reactants->Reaction Workup Quenching and Extraction Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure N-(3,4-dimethylphenyl) -3-oxobutanamide Recrystallization->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR EA Elemental Analysis Pure->EA

Caption: Generalized workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and properties of N-(3,4-dimethylphenyl)-3-oxobutanamide, a chemical compound of interest to researchers and professionals in drug development and organic synthesis.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₂[1]
Molecular Weight205.25 g/mol [1]
CAS Number50334-96-8[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the atomic connectivity and the arrangement of the dimethylphenyl, amide, and oxobutanamide functional groups.

Molecular structure of this compound.

References

A Technical Guide to Determining the Solubility of N-(3,4-dimethylphenyl)-3-oxobutanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(3,4-dimethylphenyl)-3-oxobutanamide is an aromatic amide whose physicochemical properties are of significant interest in various fields of chemical and pharmaceutical research. Solubility is a fundamental attribute of a chemical compound that dictates its behavior in different solvent systems. In drug development, solubility influences bioavailability, formulation strategies, and the design of purification processes. For chemists, understanding solubility is crucial for reaction optimization, crystallization, and product isolation.

This guide presents a standardized approach to experimentally determine the equilibrium solubility of this compound in a range of organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily computationally derived and serve as a baseline for experimental work.

PropertyValueSource
IUPAC Name This compound
CAS Number 50334-96-8[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance White to off-white powder (based on related isomers)[2]

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask (SSF) Method

The Saturation Shake-Flask (SSF) method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The methodology involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, ethyl acetate, chloroform)

  • Analytical balance

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the SSF method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep_solid Weigh excess solid This compound prep_solvent Add a known volume of the organic solvent prep_solid->prep_solvent into a sealed vial equilibration Agitate at a constant temperature (e.g., 24-72 hours) prep_solvent->equilibration separation Separate the saturated solution from the undissolved solid (Centrifugation or Filtration) equilibration->separation dilution Accurately dilute a known volume of the supernatant separation->dilution analysis Analyze the diluted solution (HPLC-UV or UV-Vis) dilution->analysis calculation Calculate the solubility analysis->calculation

Figure 1. Experimental workflow for solubility determination.
Detailed Procedure

  • Preparation of the Suspension: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved. Record the exact amount of solid added.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the suspensions for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the clear supernatant from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

    • Filtration: Use a syringe to draw the supernatant and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the solute.

  • Quantification of the Solute:

    • Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to bring the concentration within the linear range of the analytical method.

    • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

Analytical Quantification

A validated analytical method is essential for the accurate quantification of the dissolved solute.

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound. A reverse-phase HPLC method is generally suitable for acetoacetanilide derivatives.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (λmax). The λmax should be determined by scanning a dilute solution of the compound across the UV spectrum.

  • Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.

  • Wavelength of Maximum Absorbance (λmax): A UV-Vis scan of a dilute solution of this compound in the solvent of interest must be performed to identify the λmax.

  • Calibration: A calibration curve of absorbance versus concentration should be generated using a series of standard solutions of known concentrations. The absorbance of the diluted supernatant is then measured, and the concentration is determined from the calibration curve.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature
Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Chloroform25Experimental ValueCalculated Value
(Other solvents)25Experimental ValueCalculated Value

Factors Influencing Solubility

The solubility of a compound is influenced by several factors. Understanding these can aid in the interpretation of experimental results. The logical relationship between these factors is depicted below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions cluster_solubility Outcome solute_props Molecular Structure Polarity Hydrogen Bonding Capacity Crystal Lattice Energy solubility Solubility solute_props->solubility solvent_props Polarity Hydrogen Bonding Capacity Dielectric Constant solvent_props->solubility conditions Temperature Pressure conditions->solubility

Figure 2. Key factors influencing compound solubility.

Conclusion

This technical guide provides a robust and detailed framework for the experimental determination of the solubility of this compound in organic solvents. By adhering to the outlined Saturation Shake-Flask protocol and employing validated analytical techniques, researchers can generate high-quality, reliable solubility data. This information is invaluable for advancing research and development activities where this compound is a compound of interest. The provided templates for data presentation and the visualization of the experimental workflow are intended to ensure consistency and clarity in reporting these critical physicochemical parameters.

References

Technical Brief: Nomenclature of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the IUPAC name and available synonyms for the chemical compound N-(3,4-dimethylphenyl)-3-oxobutanamide, a key organic intermediate. Due to the existence of closely related isomers, this guide also details the nomenclature of the more common isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide, to prevent ambiguity in research and development.

This compound

The compound specified, this compound, is a distinct chemical entity with its own unique identifier.

  • IUPAC Name: The formally accepted IUPAC name for this compound is This compound .

  • CAS Number: 50334-96-8

Synonyms: Based on a comprehensive search of chemical databases, there are no widely recognized or documented synonyms for this compound. The IUPAC name is the primary identifier used in literature and by chemical suppliers.

Isomeric Form: N-(2,4-dimethylphenyl)-3-oxobutanamide

For the benefit of researchers, it is crucial to distinguish the 3,4-isomer from the more frequently cited 2,4-isomer. The nomenclature for this related compound is well-documented with numerous synonyms.

  • IUPAC Name: N-(2,4-dimethylphenyl)-3-oxobutanamide [1]

  • CAS Number: 97-36-9[1]

Data Summary Table: Synonyms of N-(2,4-dimethylphenyl)-3-oxobutanamide

Synonym TypeSynonym
Common Names 2',4'-Dimethylacetoacetanilide
Acetoacet-m-xylidide
m-Acetoacetoxylidide
Acetoacetyl-m-xylidide
2',4'-Acetoacetoxylidide
N-Acetoacetyl-2,4-xylidine
Systematic Variants Butanamide, N-(2,4-dimethylphenyl)-3-oxo-
N-(2,4-Dimethylphenyl)acetoacetamide
1-Acetoacetylamino-2,4-dimethylbenzene
Other Identifiers AAMX
NSC 8398

The data in this table was compiled from comprehensive chemical databases.[1]

References

The Discovery and History of Acetoacet-m-xylidide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacet-m-xylidide, chemically known as N-(2,4-dimethylphenyl)-3-oxobutanamide, is a key organic intermediate with a rich history intertwined with the development of synthetic pigments. This technical guide provides an in-depth exploration of its discovery, historical significance, synthesis, and critical role as a precursor in the chemical industry. Quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis and subsequent reactions are provided. Furthermore, key chemical pathways are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: A Historical Perspective on Acetoacetanilides and the Dawn of Synthetic Pigments

The story of Acetoacet-m-xylidide is intrinsically linked to the rise of the synthetic dye and pigment industry in the latter half of the 19th century. The discovery of diazo compounds and their subsequent coupling reactions by chemists like Peter Griess around 1858 laid the foundation for the creation of a vast array of vibrant and lightfast colorants.[1] These "azo dyes" revolutionized the textile and printing industries, which had previously relied on natural and often less stable colorants.

Central to the synthesis of many yellow, orange, and red azo pigments was the development of a class of compounds known as acetoacetanilides. While the precise first synthesis of Acetoacet-m-xylidide is not well-documented in readily available historical records, the parent compound, acetoacetanilide, was first prepared by Ludwig Knorr. His work on the synthesis of acetoacetic esters and their derivatives in the late 19th century was foundational.[2] The general method for synthesizing acetoacetanilides involves the reaction of an aniline derivative with a reactant that can provide the acetoacetyl group, such as ethyl acetoacetate or diketene.[2]

The value of acetoacetanilides, including the m-xylidide derivative, lies in their active methylene group, which is readily susceptible to electrophilic attack by diazonium salts in what is known as an azo coupling reaction. This reaction forms the basis for the production of a wide range of arylide yellow pigments. Acetoacet-m-xylidide, with its dimethylphenyl group, became a crucial building block for producing specific shades of yellow with desirable properties of lightfastness and chemical resistance.

Physicochemical Properties of Acetoacet-m-xylidide

A comprehensive understanding of the physical and chemical properties of Acetoacet-m-xylidide is essential for its application in synthesis and for safety considerations.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₂[3][4][5]
Molecular Weight 205.25 g/mol [4][5]
CAS Number 97-36-9[6]
Appearance White to off-white crystalline powder[5][6]
Melting Point 88-91 °C[4][5]
Boiling Point 365.4 °C at 760 mmHg[4]
Density 1.108 g/cm³[4]
Flash Point 148.6 °C[4]
Solubility Insoluble in water[3][4]
Vapor Pressure 1.57E-05 mmHg at 25 °C[4]

Synthesis of Acetoacet-m-xylidide: Experimental Protocol

The primary method for the industrial synthesis of Acetoacet-m-xylidide involves the reaction of 2,4-dimethylaniline (m-xylidine) with an acetoacetylating agent. The following is a representative experimental protocol based on analogous syntheses of acetoacetanilides.

Reaction: 2,4-Dimethylaniline + Ethyl Acetoacetate → Acetoacet-m-xylidide + Ethanol

Materials:

  • 2,4-Dimethylaniline (m-xylidine)

  • Ethyl acetoacetate

  • Xylene (or another suitable high-boiling inert solvent)

  • Catalytic amount of a weak acid (optional)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, charge 2,4-dimethylaniline and xylene.

  • Begin stirring and heat the mixture to a moderate temperature (e.g., 80-100 °C).

  • Slowly add ethyl acetoacetate to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, raise the temperature of the reaction mixture to reflux (approximately 140-150 °C).

  • The ethanol produced during the reaction will begin to distill off. The reaction is driven to completion by the removal of ethanol.

  • Monitor the reaction progress by tracking the amount of ethanol collected or by analytical methods such as thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), the reaction mixture is cooled.

  • The Acetoacet-m-xylidide product will precipitate out of the solvent upon cooling.

  • The solid product is collected by filtration and washed with a small amount of cold solvent (e.g., xylene or hexane) to remove any unreacted starting materials.

  • The product is then dried under vacuum to yield Acetoacet-m-xylidide as a crystalline powder.

Purification:

For higher purity, the crude Acetoacet-m-xylidide can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Key Chemical Reactions and Signaling Pathways

The most significant chemical reaction involving Acetoacet-m-xylidide is its use as a coupling component in the synthesis of azo pigments.

Synthesis of Acetoacet-m-xylidide

The synthesis of Acetoacet-m-xylidide from 2,4-dimethylaniline and ethyl acetoacetate is a nucleophilic acyl substitution reaction.

G cluster_reactants Reactants cluster_products Products 2_4_Dimethylaniline 2,4-Dimethylaniline Acetoacet_m_xylidide Acetoacet-m-xylidide 2_4_Dimethylaniline->Acetoacet_m_xylidide Nucleophilic Attack Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Acetoacet_m_xylidide Acetoacetylation Ethanol Ethanol Ethyl_Acetoacetate->Ethanol Elimination

Caption: Synthesis of Acetoacet-m-xylidide.

Azo Coupling Reaction for Pigment Synthesis

Acetoacet-m-xylidide is a key component in the synthesis of diarylide yellow pigments, such as Pigment Yellow 14.[7][8] The process involves the reaction of a tetrazotized benzidine derivative with two equivalents of Acetoacet-m-xylidide. The following diagram illustrates the general principle of the azo coupling reaction.

G cluster_reactants Reactants cluster_products Products Aryl_Diazonium_Salt Aryl Diazonium Salt (Electrophile) Intermediate Sigma Complex (Intermediate) Aryl_Diazonium_Salt->Intermediate Electrophilic Attack Acetoacet_m_xylidide Acetoacet-m-xylidide (Nucleophile) Acetoacet_m_xylidide->Intermediate Azo_Pigment Azo Pigment (Hydrazone Tautomer) Intermediate->Azo_Pigment Deprotonation H_ion H+ Intermediate->H_ion

Caption: Azo coupling reaction mechanism.

Experimental Protocol for Azo Coupling (Hydrazone Synthesis):

The following is a generalized protocol for the coupling of a diazonium salt with Acetoacet-m-xylidide to form a hydrazone, which is the stable tautomer of the resulting azo compound.[1]

Materials:

  • An aromatic amine (e.g., sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetoacet-m-xylidide

  • Sodium acetate

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt solution.

  • Coupling:

    • In a separate vessel, dissolve Acetoacet-m-xylidide and sodium acetate in a mixture of ethanol and water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the Acetoacet-m-xylidide solution with vigorous stirring.

    • A colored precipitate of the hydrazone product will form immediately.

    • Continue stirring in the ice bath for a specified time to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with water and then with a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.

    • Dry the product to obtain the purified hydrazone pigment.

Applications of Acetoacet-m-xylidide

The primary application of Acetoacet-m-xylidide is as an intermediate in the synthesis of organic pigments.[5] Specifically, it is a crucial precursor for several "Pigment Yellow" colorants used in:

  • Printing Inks: Providing specific yellow shades for various printing processes.

  • Paints and Coatings: Imparting color to decorative and industrial coatings.

  • Plastics: Used as a colorant for various plastic materials.

Beyond pigments, Acetoacet-m-xylidide and its derivatives have been investigated for applications in pharmaceuticals and as intermediates in the synthesis of other complex organic molecules.

Conclusion

Acetoacet-m-xylidide, a derivative of the historically significant acetoacetanilide class of compounds, remains a cornerstone in the production of a range of yellow organic pigments. Its discovery and development are a direct consequence of the pioneering work in diazo chemistry in the 19th century. A thorough understanding of its synthesis, physicochemical properties, and reaction mechanisms is vital for its continued application in the chemical industry and for the exploration of new uses in materials science and drug development. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and professionals working with this versatile chemical intermediate.

References

Toxicological Profile of N-(3,4-dimethylphenyl)-3-oxobutanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-(3,4-dimethylphenyl)-3-oxobutanamide is an organic compound for which specific toxicological data is scarce. To provide a preliminary hazard assessment, this document evaluates the known toxicological profiles of its constituent moieties that would be formed upon metabolic cleavage: 3,4-dimethylaniline (also known as 3,4-xylidine) and acetoacetamide.

The primary toxicological concern stems from the 3,4-dimethylaniline portion, which exhibits moderate acute oral toxicity and is a suspected human carcinogen. It is known to cause adverse effects on the blood, liver, and kidneys. Acetoacetamide, the other potential metabolite, demonstrates low acute toxicity but can be an irritant to the skin, eyes, and respiratory system. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations to aid in understanding the potential toxicological pathways.

Quantitative Toxicological Data

The following tables summarize the available acute toxicity data for the potential metabolites of this compound.

Table 1: Acute Oral Toxicity Data for Potential Metabolites

Chemical NameCAS NumberTest SpeciesRouteLD50Reference
3,4-Dimethylaniline95-64-7RatOral812 mg/kg[1][2]
3,4-Dimethylaniline95-64-7MouseOral707 mg/kg[3]
Acetoacetamide5977-14-0RatOral> 5000 mg/kg[4]

Table 2: Other Toxicity Endpoints for Potential Metabolites

Chemical NameCAS NumberToxicity EndpointObservationReference
3,4-Dimethylaniline95-64-7CarcinogenicitySuspected human carcinogen[5]
3,4-Dimethylaniline95-64-7Target OrgansLungs, liver, kidneys, blood[5]
3,4-Dimethylaniline95-64-7Skin ContactIrritation, may be absorbed through the skin[5]
Acetoacetamide5977-14-0Skin IrritationCauses skin irritation[6]
Acetoacetamide5977-14-0Eye IrritationCauses serious eye irritation[6]
Acetoacetamide5977-14-0Respiratory IrritationMay cause respiratory irritation[6]

Potential Metabolic Pathway and Toxicological Implication

The metabolic fate of this compound has not been empirically determined. However, a plausible metabolic pathway involves the hydrolysis of the amide bond, yielding 3,4-dimethylaniline and acetoacetamide. The toxicological profile of the parent compound is likely to be influenced by the properties of these metabolites.

Potential Metabolic Pathway of this compound parent This compound metabolism Metabolic Hydrolysis (Amidase) parent->metabolism metabolite1 3,4-Dimethylaniline (3,4-Xylidine) metabolism->metabolite1 metabolite2 Acetoacetamide metabolism->metabolite2 toxicity1 Systemic Toxicity (Hematotoxicity, Hepatotoxicity, Nephrotoxicity) Carcinogenicity metabolite1->toxicity1 toxicity2 Local Irritation (Skin, Eyes, Respiratory Tract) metabolite2->toxicity2

Caption: Potential metabolic breakdown of this compound and associated toxicities.

Experimental Protocols

Due to the absence of specific studies on this compound, this section outlines a generic experimental protocol for an acute oral toxicity study based on the now-rescinded OECD Test Guideline 401, which was referenced in the assessment of a related xylidine isomer.[7][8] This provides a framework for how such data, as presented in Table 1, would be generated.

Acute Oral Toxicity Assessment (Based on OECD TG 401)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[7]

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used.[7] Animals are acclimatized to laboratory conditions before the study.[7]

Procedure:

  • Fasting: Animals are fasted prior to dosing (e.g., overnight for rats).[7]

  • Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose level per group.[7] A vehicle control group is also included.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

  • Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[7]

  • Data Analysis: The LD50 is calculated using a statistical method.[7]

Workflow for Acute Oral Toxicity Study (OECD TG 401) start Animal Acclimatization fasting Fasting start->fasting dosing Single Oral Gavage Dosing (Multiple Dose Groups) fasting->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end LD50 Calculation necropsy->end

Caption: Generalized workflow for an acute oral toxicity study.

Inferred Hazard Profile and Risk Assessment

Based on the toxicological data of its potential metabolites, this compound should be handled with caution.

  • Acute Toxicity: The compound may exhibit moderate acute toxicity if ingested, primarily due to the formation of 3,4-dimethylaniline.

  • Irritation: It may act as an irritant to the skin, eyes, and respiratory tract, a property likely contributed by the acetoacetamide moiety.

  • Chronic Toxicity/Carcinogenicity: Long-term exposure could pose a carcinogenic risk, a significant concern associated with 3,4-dimethylaniline. Symptoms of chronic exposure to 3,4-dimethylaniline may include effects on the nervous system, blood, liver, and kidneys.[5]

Professionals handling this substance should employ appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, and work in a well-ventilated area.

Conclusion

References

Spectroscopic Profile of N-(3,4-dimethylphenyl)-3-oxobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(3,4-dimethylphenyl)-3-oxobutanamide, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on the known spectroscopic data of its close structural isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide, and fundamental principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Notes
~9.5 - 10.5br s1HN-H (amide)Broad singlet, chemical shift can be concentration and solvent dependent.
~7.3 - 7.5m2HAr-HAromatic protons ortho to the amide group.
~7.1d1HAr-HAromatic proton para to the amide group.
3.45s2H-CH₂-Methylene protons between the two carbonyl groups.
2.29s3H-C(O)CH₃Methyl protons of the acetyl group.
2.24s6HAr-CH₃Two methyl groups on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentPredicted Notes
~205C=O (ketone)Ketonic carbonyl carbon.
~169C=O (amide)Amide carbonyl carbon.
~138Ar-CAromatic carbon attached to the amide nitrogen.
~137Ar-CAromatic carbon with methyl substituent.
~130Ar-CHAromatic methine carbon.
~120Ar-CHAromatic methine carbon.
~117Ar-CHAromatic methine carbon.
~50-CH₂-Methylene carbon.
~30-C(O)CH₃Acetyl methyl carbon.
~20Ar-CH₃Aromatic methyl carbons.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional GroupPredicted Vibration Mode
~3280N-HAmide N-H stretch
~3050C-HAromatic C-H stretch
~2950C-HAliphatic C-H stretch
~1715C=OKetone C=O stretch
~1660C=OAmide I band (C=O stretch)
~1600, ~1500C=CAromatic C=C stretch
~1540N-HAmide II band (N-H bend)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIonPredicted Fragmentation Pathway
205[M]⁺Molecular ion
163[M - CH₂CO]⁺Loss of ketene from the molecular ion.
121[CH₃C₆H₃NHCO]⁺Cleavage of the butanamide chain.
106[CH₃C₆H₃N]⁺Further fragmentation of the amide portion.
43[CH₃CO]⁺Acetyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters should be optimized for the best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

    • The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a background subtraction to provide the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or after separation by liquid chromatography.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra Interpretation NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Pigments using Acetoacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diarylide yellow azo pigments using N-(substituted-phenyl)-3-oxobutanamide derivatives as coupling components. The protocols and data presented focus on C.I. Pigment Yellow 13, a commercially significant pigment synthesized from N-(2,4-dimethylphenyl)-3-oxobutanamide. While the initial request specified the 3,4-dimethylphenyl isomer, detailed synthetic protocols and performance data are more readily available for the closely related and structurally similar 2,4-dimethylphenyl derivative, which serves as an excellent model for this class of pigments.

Introduction to Diarylide Yellow Pigments

Diarylide yellow pigments are a class of azo pigments known for their bright yellow hues, good color strength, and stability. They are synthesized through a two-step process: the diazotization of an aromatic diamine, followed by an azo coupling reaction with an acetoacetanilide derivative. The specific substituents on both the diamine and the acetoacetanilide components allow for the fine-tuning of the final pigment's properties, such as shade, lightfastness, heat stability, and solvent resistance.

The general structure of these pigments involves two acetoacetanilide units linked to a biphenyl group through two azo (-N=N-) linkages. The coupling component, an N-aryl-3-oxobutanamide, plays a crucial role in determining the final characteristics of the pigment.

Application of N-(2,4-dimethylphenyl)-3-oxobutanamide in Pigment Synthesis

N-(2,4-dimethylphenyl)-3-oxobutanamide is a key intermediate in the synthesis of C.I. Pigment Yellow 13. In this application, it acts as the coupling component that reacts with the tetrazotized 3,3'-dichlorobenzidine. The resulting pigment is valued for its use in printing inks, plastics, and paints.[1]

Experimental Protocols

Protocol 1: Synthesis of C.I. Pigment Yellow 13

This protocol outlines the laboratory-scale synthesis of C.I. Pigment Yellow 13 through the tetrazotization of 3,3'-dichlorobenzidine and subsequent coupling with N-(2,4-dimethylphenyl)-3-oxobutanamide.

Materials:

  • 3,3'-Dichlorobenzidine

  • Hydrochloric acid (30%)

  • Sodium nitrite

  • N-(2,4-dimethylphenyl)-3-oxobutanamide (also known as 2',4'-Dimethylacetoacetanilide)

  • Sodium hydroxide

  • Sodium acetate

  • Acetic acid

  • Surfactant (e.g., anionic polyacrylamide)

  • Distilled water

  • Ice

Equipment:

  • Reaction beakers/flasks

  • Stirring apparatus

  • Thermometer

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

Part A: Preparation of the Tetrazo Component (Diazonium Salt Solution)

  • In a suitable beaker, prepare a slurry by adding 3,3'-dichlorobenzidine to a solution of hydrochloric acid in water. Stir at room temperature.

  • Cool the slurry to 0-5 °C using an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled slurry while maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the tetrazo component.

Part B: Preparation of the Coupling Component Solution

  • In a separate, larger beaker, dissolve N-(2,4-dimethylphenyl)-3-oxobutanamide in an aqueous solution of sodium hydroxide. A surfactant can be added at this stage to aid in dispersion.[2]

  • Stir the mixture until a clear solution is obtained.

  • In another vessel, prepare a buffer solution of sodium acetate and acetic acid in water.[2]

  • Slowly add the coupling component solution to the buffer solution with vigorous stirring to precipitate the coupling component as a fine dispersion. Adjust the pH to 6.4-6.7.[2]

  • Cool the dispersion to 12-18 °C.[2]

Part C: Azo Coupling Reaction

  • Slowly add the cold tetrazo component solution (from Part A) to the cooled coupling component dispersion (from Part B) under vigorous stirring.[2]

  • Maintain the temperature of the reaction mixture between 12-18 °C and control the pH to 3.5-4.0 during the addition.[2]

  • After the addition is complete, continue stirring for 20-50 minutes.[2]

  • Gradually heat the pigment slurry to 90-100 °C and hold at this temperature for 45-60 minutes to complete the reaction and promote pigment crystallization.[2][3]

Part D: Isolation and Drying

  • Allow the pigment slurry to cool.

  • Filter the pigment using a Buchner funnel.

  • Wash the filter cake thoroughly with water until the filtrate is neutral and free of soluble salts.

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

  • The dried product is C.I. Pigment Yellow 13.

Data Presentation

The following tables summarize the key physical, chemical, and performance properties of N-(2,4-dimethylphenyl)-3-oxobutanamide and the resulting C.I. Pigment Yellow 13.

Table 1: Properties of N-(2,4-dimethylphenyl)-3-oxobutanamide

PropertyValueReference
CAS Number 97-36-9[4]
Molecular Formula C₁₂H₁₅NO₂[4][5]
Molecular Weight 205.25 g/mol [4][5]
Appearance Colorless to yellowish solid/powder[5]
Melting Point 88-91 °C[4]
Boiling Point 343.93 °C (estimated)[4]
Flash Point 171 °C[4][5]
Density 1.24 g/cm³[4]
Solubility Slightly soluble in chloroform and methanol[4]

Table 2: Properties and Performance Data of C.I. Pigment Yellow 13

PropertyValueReference
C.I. Name Pigment Yellow 13[6][7]
C.I. Number 21100[6][7]
CAS Number 5102-83-0[6][7]
Molecular Formula C₃₆H₃₄Cl₂N₆O₄[8]
Molecular Weight 685.60 g/mol [8]
Appearance Yellow powder[6]
Shade Reddish Yellow[6][7]
Density 1.5 - 1.6 g/cm³[6][7]
Melting Point 344 °C[1]
Heat Stability 180 °C[7]
Light Fastness (1-8 scale) 5[6][7]
Water Resistance (1-5 scale) 5[7]
Acid Resistance (1-5 scale) 5[6][7]
Alkali Resistance (1-5 scale) 5[6][7]
Oil Resistance (1-5 scale) 4[7]
Oil Absorption 30-50 ml/100g[6]

Visualizations

Diagrams of Synthesis Workflow and Molecular Structures

The following diagrams illustrate the synthesis process of C.I. Pigment Yellow 13 and the molecular structures of the key components.

Pigment_Synthesis_Workflow DCB 3,3'-Dichlorobenzidine Diazotization Diazotization DCB->Diazotization HCl_NaNO2 HCl, NaNO2 (0-5 °C) HCl_NaNO2->Diazotization AAMX N-(2,4-dimethylphenyl)- 3-oxobutanamide Dissolution Dissolution AAMX->Dissolution NaOH NaOH (aq) NaOH->Dissolution Buffer Acetate Buffer Precipitation Precipitation Buffer->Precipitation Tetrazo Tetrazotized 3,3'-Dichlorobenzidine Coupling Azo Coupling (pH 3.5-4.0, 12-18 °C) Tetrazo->Coupling Coupling_Dispersion Coupling Component Dispersion Coupling_Dispersion->Coupling Diazotization->Tetrazo Dissolution->Precipitation Precipitation->Coupling_Dispersion Post_Treatment Heating & Maturing (90-100 °C) Coupling->Post_Treatment Isolation Filtration, Washing, Drying Post_Treatment->Isolation PY13 C.I. Pigment Yellow 13 Isolation->PY13

Caption: Synthesis workflow for C.I. Pigment Yellow 13.

Caption: Molecular structures of reactants and product.

References

Application Notes and Protocols for the Synthesis of Pigment Yellow 14 Utilizing Acetoacet-o-toluidide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 14 (C.I. 21095) is a diarylide yellow pigment widely utilized in the manufacturing of inks, plastics, and coatings due to its bright greenish-yellow hue, strong tinting power, and good performance properties.[1] Chemically, it is synthesized through a two-stage process involving the diazotization of 3,3'-dichlorobenzidine followed by an azo coupling reaction with acetoacet-o-toluidide (AAMX).[1][2][3] This document provides detailed protocols for both traditional batch synthesis and a modern continuous-flow microreactor synthesis approach, along with key technical data and a visual representation of the synthesis workflow.

Physicochemical Properties of Pigment Yellow 14

A summary of the key quantitative data and properties of Pigment Yellow 14 is presented in the table below for easy reference.

PropertyValue
Chemical FormulaC₃₄H₃₀Cl₂N₆O₄[3][4]
Molecular Weight657.55 g/mol [3][4]
C.I. NamePigment Yellow 14[4]
C.I. Number21095
CAS Number5468-75-7[4]
AppearanceYellow powder[4]
HueGreenish Yellow[4]
Melting Point190-200°C[4]
Heat Resistance180°C[4]
Density1.5 g/cm³[4]
Oil Absorption40-45%[4]
pH7-8[4]
SolubilityInsoluble in water; soluble in organic solvents[4]

Experimental Protocols

The synthesis of Pigment Yellow 14 is primarily a two-step process: the tetrazotization of 3,3'-dichlorobenzidine and the subsequent azo coupling with acetoacet-o-toluidide (AAMX).[5]

Logical Workflow for Pigment Yellow 14 Synthesis

The overall process can be visualized as a sequence of steps starting from the raw materials and proceeding through the key chemical transformations to the final product.

SynthesisWorkflow Workflow for Pigment Yellow 14 Synthesis DCB 3,3'-Dichlorobenzidine (DCB) TetrazoSalt Tetrazotized DCB Solution DCB->TetrazoSalt Tetrazotization (0-5 °C) HCl Hydrochloric Acid (HCl) HCl->TetrazoSalt Tetrazotization (0-5 °C) NaNO2 Sodium Nitrite (NaNO₂) NaNO2->TetrazoSalt Tetrazotization (0-5 °C) AAMX Acetoacet-o-toluidide (AAMX) AAMX_Sol AAMX Solution AAMX->AAMX_Sol Dissolution NaOH Sodium Hydroxide (NaOH) NaOH->AAMX_Sol Dissolution Buffer Buffer (e.g., Acetic Acid/ Sodium Acetate) Coupling Azo Coupling Reaction Buffer->Coupling pH Control TetrazoSalt->Coupling AAMX_Sol->Coupling CrudePigment Crude Pigment Slurry Coupling->CrudePigment Filtration Filtration & Washing CrudePigment->Filtration Drying Drying Filtration->Drying FinalProduct Pigment Yellow 14 Drying->FinalProduct

Caption: Synthesis workflow for Pigment Yellow 14.

Protocol 1: Traditional Batch Synthesis

This protocol is based on conventional laboratory-scale batch processing.

Materials:

  • 3,3'-Dichlorobenzidine (DCB)

  • Hydrochloric acid (35%)

  • Sodium nitrite (NaNO₂)

  • Acetoacet-o-toluidide (AAMX)

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Acetic acid

  • Ice

  • Deionized water

Procedure:

Part A: Preparation of the Tetrazonium Salt Solution

  • In a suitable reaction vessel equipped with a stirrer and thermometer, add 283 parts of hydrochloric acid to 2000 parts of purified water.[6]

  • To this solution, add 200 parts of 3,3'-dichlorobenzidine to form a mixed solution.[6]

  • Stir the mixture vigorously to break the DCB into fine particles.[6]

  • Cool the mixture to 0°C by adding approximately 2000 parts of ice/frozen water.[6]

  • Slowly add a solution of 115 parts of sodium nitrite in water to the cooled DCB slurry while maintaining the temperature at 0-5°C.[6]

  • Stir the mixture for approximately 120 minutes, ensuring the diazotization is complete. Completeness can be checked using potassium iodide-starch paper, which should show a slight blue color.[6]

  • Add a small amount of sulfamic acid (e.g., 1.5 parts) to neutralize any excess nitrous acid until the KI paper test is colorless.[6] The resulting solution is the tetrazonium salt of DCB.

Part B: Preparation of the Coupling Component Solution

  • In a separate vessel, dissolve a molar equivalent of acetoacet-o-toluidide (AAMX) in a dilute aqueous solution of sodium hydroxide.[7] For instance, 363 parts of AAMX can be dissolved in an aqueous solution containing 115 parts of sodium hydroxide.[7]

  • This solution will be used for the coupling reaction.

Part C: Azo Coupling Reaction

  • Prepare a coupling vessel containing a buffer solution. A buffer of sodium acetate in water, adjusted with acetic acid to a pH of 4.0-4.5, is suitable.[8]

  • Simultaneously and slowly add the tetrazonium salt solution (Part A) and the AAMX solution (Part B) to the buffered solution under vigorous stirring.

  • Maintain the temperature of the reaction mixture below 20°C.

  • The pH of the reaction should be continuously monitored and maintained between 4.0 and 4.5.[8]

  • After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[9]

  • The formation of a yellow precipitate indicates the synthesis of Pigment Yellow 14.

Part D: Isolation and Purification

  • Heat the pigment slurry to 70-90°C and hold for 30 minutes to promote particle growth and stabilization.[9][10]

  • Allow the slurry to cool to room temperature.

  • Filter the precipitate using a Buchner funnel or a filter press.[1]

  • Wash the filter cake thoroughly with water to remove inorganic salts and other impurities until the conductivity of the filtrate is low.[1]

  • Dry the pigment in an oven at 80-90°C to a constant weight.[9][10]

  • The dried pigment can be pulverized to obtain a fine powder.

Protocol 2: Continuous-Flow Synthesis Using a Microreactor

This method offers enhanced control over reaction parameters, potentially leading to higher purity and more uniform particle size distribution.[5][11] A three-stream micromixing process is described here.[5][11]

Materials and Equipment:

  • Syringe pumps or HPLC pumps (3)

  • Micromixer (e.g., T-junction or interdigital micromixer)

  • Delay loop tubing

  • Collection vessel

  • Reactant solutions prepared as follows:

    • Stream 1 (Tetrazo Salt): Prepare a solution of tetrazotized DCB as described in Protocol 1, Part A.

    • Stream 2 (Coupling Component): Prepare an alkaline solution of AAMX as described in Protocol 1, Part B.

    • Stream 3 (Buffer): An acetic acid/sodium acetate buffer solution.

Procedure:

  • Set up the microreactor system with three inlet streams converging at the micromixer and an outlet leading to a delay loop and then to a collection vessel.

  • Set the desired flow rates for the three pumps. For example, the volume flow rates of the DCB diazonium salt solution and the AAMX alkaline solution could be set to 20 mL/min, while the buffer solution flow rate is set to 40 mL/min.[11]

  • The pH of the reaction is precisely controlled by the concentration and flow rate of the buffer solution.[5][11]

  • The reaction temperature is typically maintained at around 20°C.[11]

  • Pump the three solutions simultaneously into the micromixer. The rapid mixing initiates the azo coupling reaction.

  • The reacting mixture flows through the delay loop tube to ensure sufficient residence time for the reaction to complete.

  • The resulting pigment slurry is collected in the collection vessel.

  • The collected pigment is then isolated and purified using the same steps (heating, filtration, washing, and drying) as described in Protocol 1, Part D.

Advantages of the Microreactor Method:

  • Improved control over pH, leading to higher product purity.[5][11]

  • Enhanced mixing efficiency, resulting in smaller and more uniform particle sizes.[5]

  • Increased safety due to the small reaction volumes.[5]

  • Studies have shown that a three-stream micromixing process can increase the purity of Pigment Yellow 14 by 9.41% compared to a two-stream process.[5][11]

Concluding Remarks

The synthesis of Pigment Yellow 14 from acetoacet-o-toluidide (AAMX) and 3,3'-dichlorobenzidine is a well-established industrial process.[12] The choice between a batch or continuous-flow synthesis will depend on the desired scale, required product specifications, and available equipment. For research and development, the microreactor approach offers significant advantages in process control and optimization. For large-scale production, traditional batch methods are still prevalent. In all cases, careful control of reaction parameters, particularly temperature and pH, is crucial for obtaining a high-quality pigment with desirable coloristic and performance properties.

References

Application of Acetoacet-m-xylidide in the Synthesis of a Novel Fungicide Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AC-2025-01

Introduction

Acetoacet-m-xylidide (AAMX), chemically known as N-(2,4-dimethylphenyl)-3-oxobutanamide, is a versatile chemical intermediate. While its primary industrial application lies in the manufacturing of organic pigments and dyes, its inherent chemical reactivity makes it a candidate for broader applications, including the synthesis of agrochemicals.[1][2] The structure of AAMX features an active methylene group flanked by two carbonyl groups, which serves as a key reactive site for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is analogous to that of other acetoacetanilides which are precursors to established agrochemicals, such as the oxathiin carboxamide class of fungicides.[3][4][5][6]

This document outlines a representative synthetic protocol for a novel oxathiin carboxamide fungicide, designated here as Fungicide-XY, using Acetoacet-m-xylidide as the starting material. This protocol demonstrates the potential utility of AAMX as a building block in the development of new crop protection agents. The target compound, Fungicide-XY, is structurally related to the systemic fungicide Carboxin and is expected to exhibit activity against fungal pathogens by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain.[3]

Synthesis Pathway

The synthesis of the hypothetical fungicide, 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide, N-(2,4-dimethylphenyl) (Fungicide-XY), proceeds via a two-step sequence starting from Acetoacet-m-xylidide. The first step involves the α-chlorination of the active methylene group, followed by a condensation reaction with 2-mercaptoethanol to form the heterocyclic oxathiin ring.

Synthesis_Pathway AAMX Acetoacet-m-xylidide Intermediate 2-Chloro-N-(2,4-dimethylphenyl) -3-oxobutanamide AAMX->Intermediate Sulfuryl Chloride (SO2Cl2) Dichloromethane FungicideXY Fungicide-XY (Oxathiin Carboxamide) Intermediate->FungicideXY 1. 2-Mercaptoethanol, Base 2. Acid catalyst, Heat

Caption: Synthetic route to Fungicide-XY from Acetoacet-m-xylidide.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)-3-oxobutanamide (Intermediate)

Objective: To synthesize the chlorinated intermediate from Acetoacet-m-xylidide.

Materials:

  • Acetoacet-m-xylidide (AAMX)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas (N₂)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Acetoacet-m-xylidide (20.5 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford the pure intermediate as a white solid.

Protocol 2: Synthesis of Fungicide-XY

Objective: To synthesize the final oxathiin carboxamide fungicide from the chlorinated intermediate.

Materials:

  • 2-Chloro-N-(2,4-dimethylphenyl)-3-oxobutanamide

  • 2-Mercaptoethanol

  • Sodium hydroxide (NaOH)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Dean-Stark apparatus

Procedure:

  • In a 500 mL round-bottom flask, dissolve the chlorinated intermediate (23.9 g, 0.1 mol) in 200 mL of toluene.

  • Add 2-mercaptoethanol (7.8 g, 0.1 mol) to the solution.

  • Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water and stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Separate the layers and wash the organic layer with water to remove salts.

  • Add a catalytic amount of p-toluenesulfonic acid (0.2 g) to the toluene solution and equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux and collect the water azeotropically. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting solid is purified by recrystallization from ethyl acetate/hexane to yield Fungicide-XY as off-white crystals.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Fungicide-XY.

Table 1: Reaction Parameters and Yields

StepReactionMolar Ratio (AAMX:Reagent)Temperature (°C)Time (h)Yield (%)Purity (%)
1α-Chlorination1 : 1.1 (SO₂Cl₂)0 - 252.585>95
2Cyclization1 : 1 (Intermediate:Mercaptoethanol)Reflux678>98

Table 2: Physicochemical Properties of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Acetoacet-m-xylidideC₁₂H₁₅NO₂205.2588 - 91White Powder
IntermediateC₁₂H₁₄ClNO₂239.70105 - 108White Solid
Fungicide-XYC₁₄H₁₇NO₂S263.36132 - 135Off-white Crystals

Logical Workflow

The experimental workflow follows a logical progression from starting material activation to the final cyclization step to form the desired heterocyclic compound.

logical_workflow cluster_prep Step 1: Intermediate Synthesis cluster_final Step 2: Fungicide-XY Synthesis start Dissolve AAMX in DCM cool Cool to 0-5 °C start->cool add_reagent Add SO2Cl2 Dropwise cool->add_reagent react Stir at RT add_reagent->react workup1 Aqueous Workup & Extraction react->workup1 purify1 Recrystallize workup1->purify1 product1 Isolate Intermediate purify1->product1 start2 Dissolve Intermediate in Toluene product1->start2 add_reagents2 Add 2-Mercaptoethanol & NaOH(aq) start2->add_reagents2 react2 Stir at RT add_reagents2->react2 cyclize Add p-TsOH & Reflux (Dean-Stark) react2->cyclize workup2 Aqueous Workup cyclize->workup2 purify2 Recrystallize workup2->purify2 product2 Isolate Fungicide-XY purify2->product2

Caption: Experimental workflow for the two-step synthesis of Fungicide-XY.

Conclusion

Acetoacet-m-xylidide serves as a viable starting material for the synthesis of heterocyclic compounds with potential agrochemical applications. The protocol detailed herein for the synthesis of a novel oxathiin carboxamide, Fungicide-XY, illustrates a practical application of its reactive methylene chemistry. This representative synthesis provides a framework for researchers and scientists in the agrochemical industry to explore Acetoacet-m-xylidide and its derivatives as building blocks for the discovery and development of new fungicidal agents. Further investigation into the structure-activity relationship and biological efficacy of Fungicide-XY and related analogs is warranted.

References

Application Notes and Protocols for the Quantification of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of N-(3,4-dimethylphenyl)-3-oxobutanamide. The primary and most established method is High-Performance Liquid Chromatography (HPLC), particularly in the context of its role as a process impurity in the manufacturing of Diclofenac Sodium. While specific validated methods using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound are not widely documented in publicly available literature, this guide also presents potential starting protocols for these techniques based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for the quantification of this compound, often as a related substance in pharmaceutical products. The following protocol is based on the principles outlined in the European Pharmacopoeia for the analysis of related substances in Diclofenac Sodium.

Experimental Protocol: RP-HPLC for the Quantification of this compound

1. Objective: To quantify the amount of this compound in a sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade or purified water)

  • Sample containing this compound

3. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic column: Octadecylsilane bonded silica gel column (C18), 5 µm particle size, 4.6 mm x 250 mm (or similar)

  • Data acquisition and processing software

4. Chromatographic Conditions:

  • Mobile Phase A: Ammonium acetate solution

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-based gradient program should be developed to ensure adequate separation of the analyte from other components in the sample matrix. A typical starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Preparation of Solutions:

  • Ammonium Acetate Solution (Mobile Phase A): Prepare a solution of a suitable concentration (e.g., 0.05 M) of ammonium acetate in water and adjust the pH if necessary. Filter through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., 50% acetonitrile in water) to prepare a stock solution. Further dilute the stock solution to prepare working standard solutions at different concentration levels for calibration.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standard solution to achieve a target concentration of the analyte within the calibration range.

6. System Suitability: Before sample analysis, inject a system suitability solution (a solution containing the analyte and potentially other known impurities) to verify the performance of the chromatographic system. Key parameters to assess include:

  • Resolution: The resolution between the analyte peak and any adjacent peaks should be greater than 1.5.

  • Tailing Factor: The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for both peak area and retention time.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC)
ParameterTypical Value
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%

Note: These values are typical and may vary depending on the specific instrument, column, and experimental conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_setup HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->system_setup prep_standard Prepare Standard Solutions system_suitability System Suitability Test prep_standard->system_suitability calibration Inject Standards & Build Calibration Curve prep_standard->calibration prep_sample Prepare Sample Solution sample_analysis Inject Sample prep_sample->sample_analysis system_setup->system_suitability system_suitability->calibration If Pass calibration->sample_analysis peak_integration Peak Integration sample_analysis->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the quantification of this compound by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) - Proposed Method

Proposed Experimental Protocol: LC-MS/MS

1. Objective: To develop a sensitive and selective method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Materials and Reagents:

  • Same as HPLC method, with the addition of an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Formic acid (LC-MS grade)

3. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • Chromatographic column: A shorter, smaller particle size C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for faster analysis.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A fast gradient is typically used in LC-MS/MS.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound will need to be determined by direct infusion of a standard solution into the mass spectrometer.

    • Hypothetical Precursor Ion [M+H]⁺: m/z 206.1

    • Hypothetical Product Ions: To be determined experimentally.

5. Sample Preparation:

  • Sample preparation may require a clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for complex matrices, to minimize matrix effects.

Logical Relationship: Method Development for LC-MS/MS

LCMS_Dev cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation direct_infusion Direct Infusion of Standard select_precursor Select Precursor Ion ([M+H]+) direct_infusion->select_precursor optimize_cone Optimize Cone Voltage select_precursor->optimize_cone select_product Select Product Ions (MRM Transitions) optimize_cone->select_product optimize_ce Optimize Collision Energy select_product->optimize_ce linearity Linearity & Range optimize_ce->linearity column_selection Column Selection (e.g., C18, PFP) mobile_phase_selection Mobile Phase Selection (e.g., ACN, MeOH, Additives) column_selection->mobile_phase_selection gradient_optimization Gradient Optimization mobile_phase_selection->gradient_optimization gradient_optimization->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy_precision Accuracy & Precision lod_loq->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability matrix_effect->stability

Caption: Logical workflow for the development of an LC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method

GC-MS can be an alternative technique for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

Proposed Experimental Protocol: GC-MS

1. Objective: To develop a GC-MS method for the quantification of this compound.

2. Derivatization (if necessary):

  • The active hydrogen on the amide group may cause peak tailing. Derivatization, such as silylation (e.g., with BSTFA), can improve peak shape and thermal stability.

3. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • GC column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

5. Sample Preparation:

  • The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is performed, the reaction mixture may be directly injected after quenching the reaction.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample_dissolution Dissolve Sample in Organic Solvent derivatization Derivatization (e.g., Silylation) sample_dissolution->derivatization add_is Add Internal Standard derivatization->add_is injection Inject Sample add_is->injection gcms_setup GC-MS System Setup (Column, Temp Program) gcms_setup->injection data_acquisition Data Acquisition (Scan or SIM mode) injection->data_acquisition peak_identification Peak Identification (Mass Spectrum) data_acquisition->peak_identification quantification Quantification using Internal Standard peak_identification->quantification reporting Generate Report quantification->reporting

Caption: Workflow for GC-MS analysis including a derivatization step.

Summary of Analytical Methods

Analytical MethodPrimary ApplicationAdvantagesConsiderations
HPLC-UV Routine quality control, impurity profiling in pharmaceuticals.Robust, reliable, widely available, established methodology.Lower sensitivity compared to MS methods.
LC-MS/MS Trace-level quantification, analysis in complex matrices (e.g., biological fluids).High sensitivity and selectivity.Method development can be complex, potential for matrix effects.
GC-MS Analysis of volatile and thermally stable compounds.High chromatographic resolution, provides structural information from mass spectra.May require derivatization for polar analytes, potential for thermal degradation.

Application Note: HPLC Analysis for Purity Determination of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3,4-dimethylphenyl)-3-oxobutanamide is a chemical intermediate with potential applications in pharmaceutical synthesis. Ensuring the purity of such intermediates is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of chemical compounds. This document provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC (RP-HPLC).

Experimental Protocols

A reverse-phase HPLC method is a suitable starting point for the analysis of this compound.[1] A C18 column is commonly used with a mobile phase consisting of acetonitrile and water, often with an acid modifier to improve peak shape.[1][2]

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥ 98%)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

3. Chromatographic Conditions

The following HPLC parameters provide a starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water. For Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas both mobile phases before use.

  • Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a 50:50 mixture of acetonitrile and water, sonicate if necessary to ensure complete dissolution, and dilute to the mark with the same solvent mixture.

  • Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 10 mL solution following the same procedure as the standard solution preparation.[1] Filter the final solution through a 0.45 µm syringe filter before injection.[1]

5. Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup and Equilibration prep->hplc inject Inject Sample and Standard Solutions hplc->inject data_acq Data Acquisition (Chromatogram) inject->data_acq peak_int Peak Integration and Identification data_acq->peak_int purity_calc Purity Calculation peak_int->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity analysis.

6. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities in the synthesized product can include unreacted starting materials, such as 3,4-dimethylaniline and an acetoacetylating agent, as well as byproducts from side reactions.[3] It is also important to consider the possibility of keto-enol tautomerism, which may result in the appearance of more than one peak for the main compound.[1]

Data Presentation

The following table summarizes representative quantitative data that would be obtained from the HPLC analysis.

CompoundRetention Time (min)Peak AreaArea (%)
Impurity 1 (e.g., 3,4-dimethylaniline)3.215,0000.5
This compound 8.5 2,955,000 98.5
Impurity 210.130,0001.0
Total 3,000,000 100.0

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This typically involves multiple injections of a standard solution to evaluate parameters such as:

  • Tailing factor: Should be ≤ 2.0 for the main peak.

  • Theoretical plates: Should be ≥ 2000 for the main peak.

  • Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0% for replicate injections.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The protocol is suitable for quality control in research and development settings, ensuring that the compound meets the necessary specifications for its intended use. Method validation should be performed in accordance with relevant regulatory guidelines to demonstrate its accuracy, precision, specificity, linearity, and robustness.

References

Application Note & Protocol: Detection of N-(3,4-dimethylphenyl)-3-oxobutanamide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethylphenyl)-3-oxobutanamide is an acetoacetamide derivative of interest in chemical synthesis and potentially in pharmaceutical research. Accurate and sensitive detection of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of such semi-volatile compounds.[1][2] This document provides a detailed protocol for the detection and semi-quantitative analysis of this compound. The methodology is based on established principles for the analysis of aromatic amides and related compounds.[3]

Principle

This method involves the extraction of this compound from a given matrix, followed by direct analysis or an optional derivatization step to improve chromatographic performance. The sample is then introduced into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.[2] The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z), providing a characteristic mass spectrum for identification and quantification.[2]

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (all HPLC or GC grade)

  • Reagents: Anhydrous sodium sulfate, Saturated sodium bicarbonate solution

  • Internal Standard (IS): A deuterated analog or a structurally similar compound not present in the sample (e.g., Triphenylamine-d15) is recommended for accurate quantification.[1]

  • Glassware: Volumetric flasks, centrifuge tubes, GC vials with inserts.[2]

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance.[1]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need optimization based on the sample matrix.

  • Sample Collection: Accurately weigh or measure the sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample.

  • pH Adjustment: For aqueous samples, add 100 µL of saturated sodium bicarbonate solution to adjust the pH to > 8.[1]

  • Extraction: Add 5 mL of dichloromethane, and vortex vigorously for 2 minutes.[1]

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve clear separation of the organic and aqueous layers.[1]

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[1]

  • Concentration: Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the residue in 100 µL of hexane or ethyl acetate.[1]

  • Transfer: Transfer the final solution to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC system or equivalent
Mass Spectrometer Agilent 7000D Triple-Quadrupole MS or equivalent
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the sample peak with that of a pure standard.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. For reliable identification and quantification in SIM or MRM mode, at least one quantifier and two qualifier ions should be monitored.[1]

Quantitative Data Summary

Parameter Expected Value/Range
Retention Time (RT) Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram.
Quantifier Ion (m/z) The most abundant and specific fragment ion. For a related compound, N-(2,4-dimethylphenyl)-3-oxobutanamide, a top peak at m/z 121 is observed.[4] A similar fragment may be expected.
Qualifier Ions (m/z) Other characteristic fragment ions. For N-(2,4-dimethylphenyl)-3-oxobutanamide, a second highest peak is at m/z 205 (the molecular ion).[4]
Limit of Detection (LOD) Expected to be in the low ng/mL to pg/mL range, depending on the instrument sensitivity and sample preparation.
Limit of Quantitation (LOQ) Typically 3-5 times the LOD.
Linearity (R²) > 0.99 for the calibration curve over the desired concentration range.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Drying with Na2SO4 Extract->Dry Concentrate Concentration under N2 Dry->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Inject Injection into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Peak Identification (RT & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Reporting Results Quantify->Report

Caption: GC-MS workflow for this compound.

Logical Relationship of Key Method Parameters

Method_Parameters Analyte Analyte Properties (Volatility, Polarity) SamplePrep Sample Preparation (LLE, SPE) Analyte->SamplePrep Derivatization Derivatization (Optional) Analyte->Derivatization GC_Conditions GC Conditions (Column, Temp. Program) SamplePrep->GC_Conditions Derivatization->GC_Conditions MS_Parameters MS Parameters (Ionization, Detection) GC_Conditions->MS_Parameters Data_Quality Data Quality (Sensitivity, Specificity) MS_Parameters->Data_Quality

Caption: Key parameters influencing GC-MS method development.

References

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Oxobutanamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxobutanamides, also known as acetoacetamides, are highly versatile and readily available starting materials in organic synthesis. Their unique structure, featuring an active methylene group flanked by two carbonyl groups (one keto and one amide), makes them ideal precursors for a wide array of heterocyclic systems.[1] The reactivity of the active methylene group towards both nucleophilic and electrophilic attack allows for the construction of diverse and complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including pyridines, thiophenes, thiazoles, and fused pyrimidines, starting from 3-oxobutanamides. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[2][3]

Synthesis of Pyridin-2-one Derivatives

The synthesis of pyridin-2-one derivatives from 3-oxobutanamides is commonly achieved through condensation reactions with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate. These reactions, often catalyzed by a base like piperidine, provide a straightforward route to highly functionalized pyridones.[1]

General Reaction Scheme: The reaction involves the condensation of a 3-oxobutanamide with an active methylene nitrile in the presence of a base, leading to the formation of a substituted 2-pyridone.

Quantitative Data Summary

Entry3-Oxobutanamide DerivativeReagentCatalyst/SolventConditionsProductYield (%)Ref
1N-(p-hydroxyphenyl)-3-oxobutanamideMalononitrilePiperidine/EthanolReflux6-Amino-4-(4-hydroxyphenylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrileN/A[1]
2N-(p-hydroxyphenyl)-3-oxobutanamideEthyl cyanoacetatePiperidine/EthanolRefluxEthyl 6-amino-4-(4-hydroxyphenylamino)-2-oxo-1,2-dihydropyridine-3-carboxylateN/A[1]
33-Oxo-N-phenylbutanamideMalononitrilePiperidine/EthanolN/A6-Amino-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrileN/A[2]

Experimental Protocol: Synthesis of 6-Amino-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile[2]

  • A mixture of 3-oxo-N-phenylbutanamide (1.77 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) is prepared in absolute ethanol (30 mL).

  • A few drops of piperidine are added to the mixture as a catalyst.

  • The reaction mixture is heated under reflux for a specified duration (Note: exact time not provided in the source material, typically monitored by TLC).

  • After cooling, the resulting solid precipitate is collected by filtration.

  • The collected solid is washed with ethanol.

  • The product is dried to yield the desired pyridine derivative. The structure is confirmed by IR and 1H NMR spectroscopy.[2]

Synthesis Workflow: Pyridin-2-ones

pyridone_synthesis start 3-Oxobutanamide reaction Condensation (Reflux) start->reaction reagent Malononitrile reagent->reaction catalyst Piperidine Ethanol (Solvent) catalyst->reaction product Pyridin-2-one Derivative reaction->product

Workflow for the synthesis of Pyridin-2-one derivatives.

Synthesis of Thiophene Derivatives

Thiophene derivatives can be synthesized from 3-oxobutanamides via the Gewald reaction. This multicomponent reaction typically involves the condensation of the 3-oxobutanamide with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base.[3][4]

General Reaction Scheme: The reaction proceeds through the condensation of the 3-oxobutanamide, malononitrile, and sulfur, catalyzed by an organic base, to yield a highly substituted aminothiophene.

Quantitative Data Summary

Entry3-Oxobutanamide DerivativeReagentsCatalyst/SolventConditionsProductYield (%)Ref
13-Oxo-N-(3-trifluoromethylphenyl)butanamideMalononitrile, SulfurTriethylamine/EthanolReflux2-Amino-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carbonitrileN/A[3][5]
2N-Benzyl-3-oxobutanamideMalononitrile, SulfurN/AN/A2-Amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carbonitrileN/A[1][4]

Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carbonitrile[5]

  • A mixture of 3-oxo-N-(3-trifluoromethylphenyl)butanamide (2.59 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) is suspended in absolute ethanol (40 mL).

  • Triethylamine (1.5 mL) is added as a catalyst.

  • The reaction mixture is heated under reflux for 4 hours.

  • The mixture is then cooled, and the solid product that forms is collected by filtration.

  • The crude product is recrystallized from ethanol to give the pure thiophene derivative.

  • The structure is confirmed by spectral data (IR, 1H NMR).[3][4]

Synthesis Workflow: Thiophenes (Gewald Reaction)

thiophene_synthesis cluster_reagents start 3-Oxobutanamide reaction Gewald Reaction (Reflux) start->reaction reagent1 Malononitrile reagent1->reaction reagent2 Elemental Sulfur reagent2->reaction catalyst Triethylamine Ethanol (Solvent) catalyst->reaction product 2-Aminothiophene Derivative reaction->product

Workflow for the synthesis of Thiophene derivatives.

Synthesis of Thiazole Derivatives

Thiazoles can be synthesized from 3-oxobutanamides through a multi-step process. A common route involves the initial formation of a thiocarbamoyl derivative, which is then cyclized with an α-halocarbonyl compound.[2][5]

General Reaction Scheme: The 3-oxobutanamide is first reacted with an isothiocyanate to form a thiocarbamoyl intermediate. This intermediate is then reacted with an α-halo carbonyl compound (e.g., chloroacetonitrile) to yield the thiazole ring.[2]

Quantitative Data Summary

Entry3-Oxobutanamide DerivativeReagentsConditionsProductYield (%)Ref
13-Oxo-N-(3-trifluoromethylphenyl)butanamide1. Phenyl isothiocyanate, KOH/DMF2. ChloroacetonitrileRoom Temperature4-Amino-2-imino-3-phenyl-5-(3-oxo-N-(3-(trifluoromethyl)phenyl)butanamido)-2,3-dihydrothiazoleN/A[2][5]

Experimental Protocol: Synthesis of Thiazole Derivative[2][5]

Step 1: Formation of the Thiocarbamoyl Intermediate

  • To a solution of 3-oxo-N-(3-trifluoromethylphenyl)butanamide (10 mmol) in dry dimethylformamide (DMF, 30 mL), powdered potassium hydroxide (10 mmol) is added.

  • The mixture is stirred for 30 minutes at room temperature.

  • Phenyl isothiocyanate (10 mmol) is added, and the mixture is stirred for an additional 12 hours.

  • The resulting non-isolable potassium salt intermediate is used directly in the next step.

Step 2: Cyclization to form the Thiazole

  • To the mixture containing the potassium salt intermediate, chloroacetonitrile (10 mmol) is added.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The mixture is then poured into ice-cold water.

  • The solid precipitate that forms is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or dioxane) to yield the pure thiazole derivative.

Synthesis Workflow: Thiazoles

thiazole_synthesis start 3-Oxobutanamide reaction1 Thiocarbamoylation (RT, 12h) start->reaction1 reagent1 Phenyl Isothiocyanate + KOH/DMF reagent1->reaction1 intermediate Potassium Salt Intermediate reaction2 Cyclization (RT, 6h) intermediate->reaction2 reagent2 α-Halo Carbonyl (e.g., Chloroacetonitrile) reagent2->reaction2 reaction1->intermediate product Thiazole Derivative reaction2->product

Workflow for the synthesis of Thiazole derivatives.

Synthesis of Fused Heterocycles: Thieno[2,3-d]pyrimidines

Fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, can be accessed by further functionalizing the thiophene derivatives synthesized previously. This demonstrates the utility of 3-oxobutanamides in building complex, multi-ring structures.

General Reaction Scheme: The 2-aminothiophene derivative (prepared as in Section 2) can be cyclized with reagents like formic acid or α-chloro acetylchloride to build the fused pyrimidine ring.[5]

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivative[5]

  • A solution of the 2-aminothiophene derivative (e.g., 2-Amino-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carbonitrile) (10 mmol) in formic acid (15 mL) is prepared.

  • The solution is heated under reflux for 8 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure thieno[2,3-d]pyrimidine derivative.

Synthesis Workflow: Fused Pyrimidines

fused_pyrimidine_synthesis start 2-Aminothiophene Derivative (from Section 2) reaction Cyclocondensation (Reflux, 8h) start->reaction reagent Formic Acid reagent->reaction product Thieno[2,3-d]pyrimidine Derivative reaction->product

Workflow for the synthesis of Fused Pyrimidine derivatives.

Application Workflow in Drug Discovery

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. The compounds synthesized from 3-oxobutanamides are often screened for various biological activities, such as antimicrobial and antioxidant properties.[2][3] The logical progression from synthesis to potential lead compound identification is a critical workflow for drug development professionals.

Logical Workflow: From Synthesis to Biological Evaluation

drug_discovery_workflow synthesis Heterocycle Synthesis (from 3-Oxobutanamide) purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) characterization->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive, Redesign lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compound preclinical Preclinical Studies lead_opt->preclinical

References

Application Notes and Protocols: Potential Biological Activity of N-(3,4-dimethylphenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of N-(3,4-dimethylphenyl)-3-oxobutanamide and its derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Anticancer Activity

Derivatives of 3-oxobutanamide have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 3-oxobutanamide derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
4-oxobutanamideN1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimideA498 (Kidney)1.94[1]
4-oxobutanamidePaclitaxel (Positive Control)A498 (Kidney)8.81[1]
4-oxobutanamideColchicine (Positive Control)A498 (Kidney)7.17[1]
Furo[3,2-c]quinoline-8-sulfonamideN-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamideEU-1 (Leukemia)0.3[2]
Furo[3,2-c]quinoline-8-sulfonamideMX69 (Parent Compound)EU-1 (Leukemia)7.5[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A498, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

Dual MDM2/XIAP Inhibition: A derivative, N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide, has been identified as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP).[2]

  • MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.

  • XIAP is a potent inhibitor of caspases, key executioners of apoptosis.

By inhibiting both MDM2 and XIAP, these compounds can lead to the stabilization and activation of p53, as well as the release of caspases from XIAP-mediated inhibition, ultimately promoting apoptosis in cancer cells.[6][7][8] The inhibition of XIAP can also promote autophagy through the MDM2-p53-AMPK pathway.[9]

MDM2_XIAP_Pathway cluster_compound This compound Derivative cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects compound Dual MDM2/XIAP Inhibitor MDM2 MDM2 compound->MDM2 inhibits XIAP XIAP compound->XIAP inhibits p53 p53 Stabilization (Tumor Suppressor) MDM2->p53 degrades Caspases Caspase Activation XIAP->Caspases inhibits Apoptosis Apoptosis p53->Apoptosis promotes Caspases->Apoptosis executes

Caption: Dual inhibition of MDM2 and XIAP.

IMPDH Inhibition and the NAD Salvage Pathway: Some amide derivatives have been shown to be metabolized by the NAD salvage pathway into unnatural NAD derivatives that inhibit inosine monophosphate dehydrogenase (IMPDH).[10] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[11] Cancer cells often have a high demand for nucleotides to support their rapid proliferation, making IMPDH an attractive therapeutic target.[11] The NAD salvage pathway is the main route for NAD+ synthesis in cancer cells.[1][12]

NAD_Salvage_Pathway cluster_prodrug Prodrug Activation cluster_pathway NAD Salvage Pathway cluster_target Enzyme Inhibition Prodrug Amide Derivative (Nicotinamide Mimic) NAMPT NAMPT Prodrug->NAMPT metabolized by NMNAT1 NMNAT1 NAMPT->NMNAT1 produces intermediate for Unnatural_NAD Unnatural NAD Derivative NMNAT1->Unnatural_NAD IMPDH IMPDH Unnatural_NAD->IMPDH inhibits Cell_Death Cancer Cell Death IMPDH->Cell_Death leads to

Caption: IMPDH inhibition via the NAD salvage pathway.

Antimicrobial Activity

3-Oxobutanamide derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-benzylidene-3-oxobutanamide derivatives against resistant bacterial strains.

CompoundSubstitutionBacterial StrainMIC (µg/mL)Reference
173-NitrobenzylideneStaphylococcus aureus (MRSA)2[13]
173-NitrobenzylideneAcinetobacter baumannii (MDR)16[13]
184-NitrobenzylideneStaphylococcus aureus (MRSA)2[13]
Experimental Protocols

2.2.1. Agar Well Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.[14][15][16]

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6 mm)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of MHA plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement inoculum_prep 1. Prepare Bacterial Inoculum plate_inoculation 2. Inoculate MHA Plate inoculum_prep->plate_inoculation create_wells 3. Create Wells in Agar plate_inoculation->create_wells add_compounds 4. Add Test Compounds create_wells->add_compounds incubate 5. Incubate at 37°C add_compounds->incubate measure_zones 6. Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion method.

2.2.2. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][10][17]

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.[10]

Enzyme Inhibitory Activity

As mentioned in the anticancer section, a key mechanism of action for some this compound derivatives is the inhibition of IMPDH.

Experimental Protocol: IMPDH Enzyme Inhibition Assay

This assay measures the activity of IMPDH by monitoring the production of NADH.[18][19][20]

Materials:

  • Recombinant human IMPDH2 enzyme

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

  • Inosine 5'-monophosphate (IMP) solution

  • Nicotinamide adenine dinucleotide (NAD+) solution

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, IMPDH enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding NAD+.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition versus the compound concentration.

IMPDH_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Mix 1. Prepare Reaction Mixture (Buffer, IMPDH, Compound) Preincubation 2. Pre-incubate at 37°C Mix->Preincubation Initiate 3. Initiate with NAD+ Preincubation->Initiate Measure 4. Measure NADH production (Absorbance at 340 nm) Initiate->Measure Calculate 5. Calculate Initial Velocity Measure->Calculate Determine_IC50 6. Determine IC50 Calculate->Determine_IC50

References

Application Notes and Protocols for the N-Acetoacetylation of 3,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(3,4-dimethylphenyl)acetoacetamide, a valuable intermediate in the development of various pharmaceutical compounds. The document outlines two common and effective methods for N-acetoacetylation of 3,4-dimethylaniline: reaction with ethyl acetoacetate and reaction with diketene.

Introduction

N-acetoacetanilides are important precursors in organic synthesis, particularly in the pharmaceutical and pigment industries. The acetoacetyl group can participate in a variety of cyclization and condensation reactions, making these compounds versatile building blocks for the synthesis of heterocyclic systems, which are prevalent in many drug scaffolds. The N-acetoacetylation of 3,4-dimethylaniline yields N-(3,4-dimethylphenyl)acetoacetamide, a compound with potential applications in medicinal chemistry. This document provides detailed experimental procedures for its synthesis and characterization.

Data Presentation

PropertyValue (for N-(2,4-dimethylphenyl)-3-oxobutanamide)Reference
Molecular Formula C12H15NO2[2]
Molecular Weight 205.25 g/mol [2]
CAS Number 97-36-9[2]
Melting Point 88 °C[2]
Appearance Colorless solid[2]
¹H NMR (CDCl₃, δ) Predicted shifts: ~2.2 ppm (s, 3H, Ar-CH₃), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.3 ppm (s, 3H, COCH₃), ~3.6 ppm (s, 2H, COCH₂CO), ~7.0-7.4 ppm (m, 3H, Ar-H), ~8.5 ppm (br s, 1H, NH)N/A
¹³C NMR (CDCl₃, δ) Predicted shifts: ~18-20 ppm (Ar-CH₃), ~30 ppm (COCH₃), ~50 ppm (COCH₂CO), ~120-140 ppm (Ar-C), ~165 ppm (NHCO), ~205 ppm (COCH₃)N/A
IR (KBr, cm⁻¹) Expected peaks: ~3250-3300 (N-H stretch), ~1720 (ketone C=O stretch), ~1660 (amide C=O stretch), ~1600, 1500 (aromatic C=C stretch)N/A

Experimental Protocols

Two primary methods for the N-acetoacetylation of 3,4-dimethylaniline are presented below.

Protocol 1: Reaction with Ethyl Acetoacetate

This method involves the condensation of 3,4-dimethylaniline with ethyl acetoacetate, typically under acidic conditions to facilitate the reaction.

Materials and Equipment:

  • 3,4-Dimethylaniline

  • Ethyl acetoacetate

  • Dioxane (or another suitable high-boiling solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylaniline (0.1 mol, 12.12 g) and ethyl acetoacetate (0.1 mol, 13.01 g).

  • Add a suitable solvent such as dioxane (20 mL) to the mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to 70-80 °C with continuous stirring for 3-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Protocol 2: Reaction with Diketene

Diketene is a highly reactive and efficient acetoacetylating agent. This reaction is often faster and can be performed under milder conditions.

Materials and Equipment:

  • 3,4-Dimethylaniline

  • Diketene (stabilized)

  • Anhydrous toluene or benzene

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • In a 500 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3,4-dimethylaniline (0.5 mol, 60.6 g) in 125 mL of anhydrous toluene.

  • With stirring, add a solution of diketene (0.5 mol, 42.0 g) in 75 mL of anhydrous toluene dropwise from the dropping funnel over a period of 30 minutes. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, remove the majority of the solvent by distillation.

  • Remove the remaining solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Cool the solution to induce crystallization. Collect the crystals by vacuum filtration, wash with cold solvent, and dry.

  • Characterize the purified product using melting point determination and spectroscopic analysis.

Visualizations

Reaction Scheme

ReactionScheme N-Acetoacetylation of 3,4-Dimethylaniline cluster_reactants Reactants cluster_product Product Aniline 3,4-Dimethylaniline Aniline->Reaction AcetoacetylatingAgent Acetoacetylating Agent (Ethyl Acetoacetate or Diketene) AcetoacetylatingAgent->Reaction Product N-(3,4-Dimethylphenyl)acetoacetamide Reaction->Product  Reaction

Caption: General reaction scheme for the synthesis of N-(3,4-dimethylphenyl)acetoacetamide.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for N-Acetoacetylation Start Start CombineReactants Combine 3,4-Dimethylaniline and Acetoacetylating Agent in a suitable solvent Start->CombineReactants ReactionStep Heat the mixture (with catalyst if necessary) CombineReactants->ReactionStep Monitor Monitor reaction progress (e.g., by TLC) ReactionStep->Monitor Monitor->ReactionStep Incomplete Workup Work-up: - Cool the reaction mixture - Remove solvent Monitor->Workup Complete Purification Purification: - Recrystallization Workup->Purification Characterization Characterization: - Melting Point - NMR, IR Spectroscopy Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and purification of N-(3,4-dimethylphenyl)acetoacetamide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(3,4-dimethylphenyl)-3-oxobutanamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and direct method is the acetoacetylation of 3,4-dimethylaniline. This is typically achieved through two primary routes:

  • Reaction with Ethyl Acetoacetate: This method involves the condensation of 3,4-dimethylaniline with ethyl acetoacetate, usually under reflux in a suitable solvent. This reaction is an equilibrium process, and removal of the ethanol byproduct can help drive the reaction to completion.

  • Reaction with Diketene: Diketene is a highly reactive reagent that readily undergoes acetoacetylation with anilines. This reaction is often faster and can be performed at lower temperatures compared to the ethyl acetoacetate method.

Q2: What is a typical yield for the synthesis of this compound?

A2: While specific yields for this compound are not extensively reported in publicly available literature, yields for analogous N-(dimethylphenyl)-3-oxobutanamides are generally in the range of 70-85% under optimized conditions. For instance, the synthesis of N-(2,4-dimethylphenyl)-3-oxobutanamide via the ethyl acetoacetate method has been reported with a 70% yield.[1] The reaction of aniline with ketene dimer to form acetoacetanilide has been reported to yield 74%.[2]

Q3: What are the critical parameters influencing the reaction yield?

A3: Several factors can significantly impact the yield and purity of the final product:

  • Purity of Reactants: The purity of 3,4-dimethylaniline, ethyl acetoacetate, or diketene is crucial. Impurities in the starting materials can lead to side reactions and the formation of colored byproducts.

  • Reaction Temperature: Optimal temperature control is essential. For the ethyl acetoacetate method, maintaining a consistent reflux temperature is important. For the diketene method, the reaction is often exothermic and may require cooling to prevent side reactions.

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Toluene and benzene are commonly used for the ethyl acetoacetate method.

  • Catalyst: While not always necessary, a catalytic amount of a weak base like sodium hydroxide can be used in the ethyl acetoacetate method to facilitate the reaction.[1]

  • Work-up and Purification: Proper work-up procedures to remove unreacted starting materials and byproducts are critical. Recrystallization is a common method for purifying the final product.

Q4: How can I purify the crude this compound?

A4: The most common method for purification is recrystallization. A mixture of ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly to induce crystallization. The pure crystals can then be collected by filtration. Washing the filtered crystals with a cold solvent (e.g., petroleum ether or diethyl ether) can help remove any remaining soluble impurities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC until the starting material (3,4-dimethylaniline) is consumed.- If using ethyl acetoacetate, consider adding a catalytic amount of a weak base.- Ensure efficient removal of ethanol byproduct if using the ethyl acetoacetate method (e.g., using a Dean-Stark apparatus).
Side reactions occurring.- If using diketene, control the reaction temperature by adding the reagent dropwise and using an ice bath if necessary.- Ensure the purity of your starting materials.
Loss of product during work-up or purification.- During recrystallization, use a minimal amount of hot solvent to dissolve the product to avoid loss in the mother liquor.- Ensure complete precipitation by cooling the solution to a low temperature (e.g., 0-4 °C) before filtration.
Product is colored (e.g., yellow, brown, or greenish) Formation of oxidized impurities from 3,4-dimethylaniline.- Use high-purity, preferably freshly distilled, 3,4-dimethylaniline.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- During neutralization steps in the work-up, avoid localized heating by adding reagents slowly and with vigorous stirring, and maintain a low temperature.[3]
Formation of dyestuffs due to excessive heat during work-up.- Keep the reaction mixture below 20°C during any neutralization steps.[3]
Recrystallization with activated charcoal can help remove colored impurities.
Difficulty in Crystallization Product is oily or forms an amorphous solid.- Ensure all solvent from the reaction has been removed before attempting crystallization.- Try different solvent systems for recrystallization (e.g., ethanol/water, isopropanol/water, toluene/hexane).- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product if available.
Inconsistent Results Variability in reactant quality or reaction conditions.- Standardize the source and purity of all reagents.- Maintain consistent reaction parameters (temperature, time, stirring speed) for each run.- Ensure equipment is dry, as moisture can affect the reaction.

Experimental Protocols

Method 1: Synthesis via Ethyl Acetoacetate

This protocol is adapted from the synthesis of N-(2,4-dimethylphenyl)-3-oxobutanamide.[1]

Materials:

  • 3,4-Dimethylaniline

  • Ethyl acetoacetate

  • Toluene

  • Sodium hydroxide lye (catalytic amount, optional)

  • Petroleum ether or diethyl ether (for washing)

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylaniline (1 equivalent) in toluene.

  • Add ethyl acetoacetate (1 equivalent) to the solution.

  • If using a catalyst, add a catalytic amount of sodium hydroxide lye.

  • Heat the mixture to reflux (approximately 120°C) and maintain for 15 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, distill off the toluene under reduced pressure.

  • Wash the resulting residue with petroleum ether or diethyl ether three times to remove unreacted starting materials and byproducts.

  • Recrystallize the crude product from methanol or an ethanol/water mixture to obtain pure this compound.

Method 2: Synthesis via Diketene

This protocol is based on the general reaction of anilines with diketene.[2]

Materials:

  • 3,4-Dimethylaniline

  • Diketene (handle with care in a fume hood)

  • Dry benzene or toluene

  • 50% aqueous ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask fitted with a dropping funnel and a condenser, dissolve 3,4-dimethylaniline (1 equivalent) in dry benzene or toluene.

  • With stirring, add a solution of diketene (1 equivalent) in the same solvent dropwise over 30 minutes. The reaction may be exothermic, so cooling may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Remove the solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Dissolve the residue in hot 50% aqueous ethanol.

  • Allow the solution to cool to induce crystallization. Further cooling to 0°C can improve the yield.

  • Collect the crystals by filtration and wash with a small amount of cold 50% ethanol. A second crop of crystals can be obtained by concentrating the mother liquor.

Data Presentation

Table 1: Comparison of Synthesis Methods for N-Aryl-3-oxobutanamides

Parameter Method 1: Ethyl Acetoacetate Method 2: Diketene
Acylating Agent Ethyl AcetoacetateDiketene (Ketene Dimer)
Typical Solvent Toluene, BenzeneBenzene, Toluene
Reaction Temperature Reflux (e.g., ~120°C in Toluene)Room temperature to reflux
Reaction Time Several hours (e.g., 15 hours)Shorter (e.g., 1-2 hours)
Catalyst Optional (e.g., weak base)Not typically required
Reported Yield (for analogous compounds) ~70%[1]~74%[2]
Advantages Readily available and less hazardous reagent.Faster reaction time.
Disadvantages Longer reaction time, equilibrium reaction.Diketene is highly reactive and requires careful handling.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product aniline 3,4-Dimethylaniline product This compound aniline->product Acetoacetylation acetoacetylating_agent Acetoacetylating Agent (Ethyl Acetoacetate or Diketene) acetoacetylating_agent->product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve 3,4-dimethylaniline in solvent start->dissolve add_reagent Add Acetoacetylating Agent (Ethyl Acetoacetate or Diketene) dissolve->add_reagent react Heat to Reflux (Monitor by TLC) add_reagent->react workup Work-up: Remove Solvent react->workup purify Purification: Recrystallization workup->purify end Pure Product purify->end

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-(3,4-dimethylphenyl)-3-oxobutanamide. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound has a low purity. What is the recommended first step for purification?

A1: For low-purity crude product, recrystallization is the most common and effective initial purification technique. Based on procedures for analogous compounds, methanol is a suitable solvent for recrystallization.[1] The principle of recrystallization relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.

Q2: The purified product is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?

A2: Discoloration often indicates the presence of colored impurities, which may be starting materials, by-products, or degradation products. If recrystallization alone does not remove the color, you can try the following:

  • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing the solution to cool and crystallize.

  • Column Chromatography: If discoloration persists, column chromatography using silica gel is a more rigorous purification method that can separate the desired compound from colored impurities.

Q3: My NMR analysis shows the presence of unreacted 3,4-dimethylaniline. How can I remove it?

A3: Unreacted 3,4-dimethylaniline can be removed using an acid wash. The basic nature of the aniline allows it to be protonated and become water-soluble, while the desired amide product remains in the organic phase.

  • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute acid, such as 1M hydrochloric acid. This will extract the 3,4-dimethylaniline into the aqueous layer. Separate the layers and then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product. A similar acid-base purification strategy is effective for related aromatic compounds.[2]

Q4: I am observing a significant loss of product during recrystallization. What can I do to improve the yield?

A4: Significant product loss during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature crystallization: If the product crystallizes on the filter paper during hot filtration, try pre-heating the funnel and filter paper.

Q5: What are the expected physical properties of pure this compound?

A5: Pure this compound is expected to be a white to off-white crystalline solid.[3] While specific data for the 3,4-dimethylphenyl isomer is limited, the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide has a melting point of 88°C.[4]

Quantitative Data Summary

The following table summarizes key physical and solubility data for this compound and a closely related analog.

PropertyThis compoundN-(2,4-dimethylphenyl)-3-oxobutanamideReference
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₅NO₂[5]
Molecular Weight 205.25 g/mol 205.25 g/mol [4]
Appearance White to Off-White CrystalWhite Crystal[3]
Melting Point Not specified88°C[4]
Solubility Not specifiedSlightly soluble in Chloroform and Methanol[3]

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. Drain the aqueous layer. Repeat the wash if necessary.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Purification Workflow

PurificationWorkflow Crude Crude Product This compound PurityCheck1 Assess Purity (e.g., TLC, NMR) Crude->PurityCheck1 Recrystallization Recrystallization (Methanol) PurityCheck1->Recrystallization Low Purity PurityCheck2 Assess Purity and Color Recrystallization->PurityCheck2 PureProduct Pure Product PurityCheck2->PureProduct High Purity, Colorless Discolored Discolored Product PurityCheck2->Discolored Discolored Impure Impure Product (e.g., starting material) PurityCheck2->Impure Impure Charcoal Recrystallization with Activated Carbon Discolored->Charcoal Column Column Chromatography Discolored->Column AcidBase Acid-Base Extraction Impure->AcidBase Impure->Column AcidBase->Recrystallization Charcoal->PurityCheck2 Column->PurityCheck2

References

common impurities in Acetoacet-m-xylidide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetoacet-m-xylidide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Acetoacet-m-xylidide?

A1: Common impurities in Acetoacet-m-xylidide often stem from the manufacturing process. These can include:

  • Unreacted Starting Materials: Residual m-xylidine and ethyl acetoacetate (or diketene) may be present.

  • Byproducts: Side reactions can lead to the formation of diacetoacetyl derivatives or products from the self-condensation of the acetoacetylating agent.

  • Solvent Residues: Depending on the synthesis and purification methods, residual solvents may be present.

  • Degradation Products: Improper storage or handling can lead to hydrolysis or other degradation of the final product.

Q2: My Acetoacet-m-xylidide is off-white or yellowish. What could be the cause and how can I fix it?

A2: A yellowish or off-white color typically indicates the presence of colored impurities, which may be polar organic compounds. These can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed during a hot filtration step.

Q3: What is the recommended method for purifying crude Acetoacet-m-xylidide?

A3: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like Acetoacet-m-xylidide. The choice of solvent is crucial for successful recrystallization.

Q4: How can I assess the purity of my Acetoacet-m-xylidide sample?

A4: The purity of Acetoacet-m-xylidide is typically assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate the main compound from its impurities. The melting point of the compound can also be a good indicator of purity; pure Acetoacet-m-xylidide has a sharp melting point range. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Using too much solvent During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of the product dissolved at lower temperatures, reducing the final yield.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Incomplete crystallization Ensure the solution is sufficiently cooled in an ice bath to induce maximum precipitation of the product.
Product loss during filtration When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the purified product.
Issue 2: Impurities Detected in HPLC Analysis After Purification
Possible Cause Troubleshooting Step
Ineffective recrystallization solvent The chosen solvent may not be optimal for separating the specific impurities present. Experiment with different solvent systems, such as a mixed solvent system (e.g., ethanol/water), to improve purification efficiency.
Co-precipitation of impurities If the concentration of impurities is very high, they may co-precipitate with the product. A second recrystallization may be necessary to achieve the desired purity.
Degradation during purification Ensure that the heating during the dissolution step is not prolonged, as this could potentially lead to thermal degradation of the product.

Experimental Protocols

Protocol 1: Recrystallization of Acetoacet-m-xylidide

This protocol is based on the general principles of recrystallization for similar anilide compounds.

Materials:

  • Crude Acetoacet-m-xylidide

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the Acetoacet-m-xylidide when hot but not when cold.

  • Dissolution: Place the crude Acetoacet-m-xylidide in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purity Analysis by HPLC

This is a general guideline for developing an HPLC method for the purity analysis of Acetoacet-m-xylidide.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (This should be optimized based on the UV spectrum of Acetoacet-m-xylidide)

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity Acetoacet-m-xylidide in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the Acetoacet-m-xylidide sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area percentage of the main peak.

Visualizations

Impurity_Removal_Workflow cluster_Analysis Initial Analysis cluster_Purification Purification cluster_Final_Analysis Final Purity Assessment Crude_Sample Crude Acetoacet-m-xylidide Initial_HPLC HPLC Analysis Crude_Sample->Initial_HPLC Identify non-volatile impurities Initial_GCMS GC-MS Analysis Crude_Sample->Initial_GCMS Identify volatile impurities Recrystallization Recrystallization Initial_HPLC->Recrystallization Charcoal Activated Charcoal (if colored) Recrystallization->Charcoal Optional Hot_Filtration Hot Filtration Recrystallization->Hot_Filtration Charcoal->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Purified_Sample Purified Acetoacet-m-xylidide Vacuum_Filtration->Purified_Sample Final_HPLC HPLC Purity Check Purified_Sample->Final_HPLC Confirm purity Final_GCMS GC-MS for Volatiles Purified_Sample->Final_GCMS Confirm removal of volatile impurities

Technical Support Center: Optimizing HPLC Separation of N-(3,4-dimethylphenyl)-3-oxobutanamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of N-(3,4-dimethylphenyl)-3-oxobutanamide isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of isomers I will be separating for this compound?

A1: For this compound, the primary isomers of concern are typically positional isomers of the dimethylphenyl group (e.g., N-(2,4-dimethylphenyl)- or N-(2,5-dimethylphenyl)-) which may be present as impurities from synthesis. While the target molecule itself is achiral, chiral centers could be introduced in derivatives or related compounds, which would then require chiral separation techniques.[1][2]

Q2: What is the best starting HPLC column for separating aromatic positional isomers like those of this compound?

A2: The choice of column is critical and depends on the specific isomers.[3] For aromatic positional isomers, columns that provide alternative selectivities to standard C18 phases are often beneficial. Good starting points include:

  • Phenyl-Hexyl Phase: Offers π-π interactions with the aromatic rings of the isomers, which can provide unique selectivity.

  • Pentafluorophenyl (PFP) Phase: Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it excellent for separating closely related aromatic compounds.[1]

  • Standard C18 (L1) Phase: A good general-purpose column to establish a baseline separation, but may not resolve very similar positional isomers.

Q3: My sample is not dissolving well for HPLC analysis. What solvent should I use?

A3: The sample should be dissolved in a solvent that is compatible with your mobile phase to ensure good peak shape.[1] A good practice is to dissolve the sample in the initial mobile phase composition. If solubility is an issue, acetonitrile or methanol are common choices for reversed-phase chromatography. Sonication for 5-10 minutes can aid dissolution.[1] Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging the column and system frits.[1]

Q4: How does pH affect the separation of these isomers?

A4: this compound has an amide group that can have different protonation states depending on the pH. While often stable, extreme pH can affect the analyte's structure and retention. More importantly, controlling the mobile phase pH is crucial for consistent retention times, especially if any ionizable impurities are present.[4] A change of even 0.1 pH units can shift retention times significantly.[4] Using a buffer (e.g., phosphate or formate for MS compatibility) is recommended for robust and reproducible results.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: My isomer peaks are overlapping or appearing as a single peak. How can I improve the separation?

Answer: Poor resolution is the most common challenge in isomer separation. The goal is to alter the selectivity of the chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase is a powerful tool.[5] Create a gradient elution to scout for an optimal separation window.

  • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and improve resolution.

  • Adjust pH: If not already using a buffer, add one to control the pH. Systematically adjust the pH within the stable range of your column (typically pH 2-8 for silica-based columns) to see if it impacts selectivity.

  • Change Column Temperature: Adjusting the column temperature can alter selectivity.[1] Lower temperatures often increase resolution but also increase backpressure and run times. Try adjusting the temperature in 5°C increments (e.g., 25°C, 30°C, 35°C).

  • Switch Column Chemistry: If the above steps fail, the stationary phase is likely not suitable. As mentioned in the FAQ, try a column with a different selectivity, such as a Phenyl-Hexyl or PFP column.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are tailing (asymmetrical with a drawn-out end). What is the cause and how can I fix it?

Answer: Peak tailing can compromise accurate integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or by column degradation.

Troubleshooting Steps:

  • Check for Active Sites: Peak tailing for amides can be caused by interactions with acidic silanol groups on the silica packing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) can mitigate this. Alternatively, using a low-silanol activity column can help.[6]

  • Adjust Mobile Phase pH: Modifying the pH can suppress the ionization of silanol groups, reducing secondary interactions.[7]

  • Reduce Injection Volume/Mass: Column overload is a common cause of peak asymmetry.[3] Try injecting a smaller volume or diluting your sample.

  • Ensure Sample Solvent Compatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause distorted peaks. Dissolve the sample in the initial mobile phase whenever possible.[1]

  • Check for Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape. Try replacing the guard column or back-flushing the analytical column (if permitted by the manufacturer).[4]

Issue 3: Shifting or Unstable Retention Times

Question: The retention times for my isomers are drifting between injections or from day to day. Why is this happening?

Answer: Unstable retention times make peak identification difficult and suggest a problem with the system's stability or the method's robustness.[1]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. For gradient methods, ensure the column is re-equilibrated to initial conditions for a sufficient time between injections (typically 5-10 column volumes).[3]

  • Check Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time drift.[4] Always prepare fresh mobile phase daily and ensure components are accurately measured. If using an online mixer, check that the pump is functioning correctly.

  • Degas the Mobile Phase: Air bubbles in the pump or detector can cause flow rate fluctuations and retention time shifts.[3] Degas the mobile phase using an online degasser, sonication, or helium sparging.[4]

  • Verify Flow Rate: Check that the pump is delivering a constant and accurate flow rate.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a thermostatted column compartment to maintain a constant temperature.[3]

Experimental Protocols & Data

Protocol 1: General Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of the this compound isomer mixture.

  • Dissolution: Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[1]

  • Dilution: Dilute the stock solution to a final concentration suitable for your detector (e.g., 10-100 µg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates.[1]

Protocol 2: Suggested HPLC Method for Isomer Separation
  • HPLC System: A standard HPLC system with a binary pump, autosampler, thermostatted column compartment, and a DAD/UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 245 nm.

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.030
15.070
15.130
20.030
Data Presentation: Illustrative Data Tables

The following tables illustrate how changing key parameters can affect the separation of two hypothetical isomers (Isomer 1 and Isomer 2).

Table 1: Effect of Mobile Phase Composition (% Acetonitrile) on Retention and Resolution

% Acetonitrile (Isocratic)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
40%12.513.11.1
45%9.29.71.3
50%6.16.41.0
55%4.04.10.5

Note: A resolution value (Rs) of ≥ 1.5 is desired for baseline separation.

Table 2: Effect of Column Temperature on Retention and Resolution

Column Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
25°C9.810.41.5
30°C9.29.71.3
35°C8.58.91.2
40°C7.98.21.0

Visualizations

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for isomer separation.

HPLC_Workflow start Define Separation Goal (e.g., Baseline resolution of isomers) select_col Select Initial Column & Mobile Phase (e.g., Phenyl-Hexyl, ACN/H2O) start->select_col scout Perform Scouting Gradient Run select_col->scout eval1 Evaluate Results: Resolution > 1.5? scout->eval1 opt_mp Optimize Mobile Phase (Gradient slope, pH, Organic Modifier) eval1->opt_mp No validate Method Validation (Robustness, Reproducibility) eval1->validate Yes eval2 Evaluate Results: Resolution > 1.5? opt_mp->eval2 opt_temp Optimize Temperature & Flow Rate eval2->opt_temp No eval2->validate Yes eval3 Evaluate Results: Resolution > 1.5? opt_temp->eval3 change_col Change Column Chemistry (e.g., C18 or PFP) eval3->change_col No eval3->validate Yes change_col->scout finish Final Optimized Method validate->finish

Caption: A workflow for systematic HPLC method development.

Troubleshooting Logic for Poor Resolution

This decision tree provides a step-by-step guide for diagnosing and solving poor peak resolution.

Troubleshooting_Resolution start Problem: Poor Resolution (Rs < 1.5) check_gradient Is gradient slope optimal? (Not too steep?) start->check_gradient adjust_gradient Action: Make gradient shallower (e.g., 1%/min change) check_gradient->adjust_gradient No check_organic Is selectivity the issue? check_gradient->check_organic Yes adjust_gradient->check_organic swap_organic Action: Switch organic modifier (Acetonitrile <-> Methanol) check_organic->swap_organic Yes check_temp Has temperature been optimized? check_organic->check_temp No swap_organic->check_temp adjust_temp Action: Lower temperature (e.g., in 5°C increments) check_temp->adjust_temp No check_column Is current column chemistry effective? check_temp->check_column Yes adjust_temp->check_column change_column Action: Change stationary phase (e.g., Phenyl -> PFP or C18) check_column->change_column No success Resolution Achieved check_column->success Yes change_column->start

Caption: A decision tree for troubleshooting poor peak resolution.

References

troubleshooting peak tailing in HPLC analysis of AAMX

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of AAMX

Welcome to the technical support center for the HPLC analysis of AAMX. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues, such as peak tailing, and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs) - Troubleshooting Peak Tailing

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" extending from the peak maximum.[1][2] This distortion can compromise the accuracy of quantification and the resolution between adjacent peaks.[2] For AAMX, a compound with basic functional groups, peak tailing is often attributed to secondary interactions with the stationary phase.[2][3]

Q1: What are the primary causes of peak tailing for a basic compound like AAMX?

A1: Peak tailing for basic compounds like AAMX in reversed-phase HPLC is typically caused by several key factors:

  • Secondary Silanol Interactions: The most common cause is the interaction between the basic functional groups of AAMX (e.g., amines) and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] These interactions create a secondary, stronger retention mechanism that leads to a delayed elution for some analyte molecules, resulting in a tail.[3][5] This effect is more pronounced at mid-range pH (e.g., pH 3-7) where silanols are ionized and basic analytes are protonated.[1][2]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of AAMX, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1][6]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample matrix components or experience stationary phase degradation (e.g., loss of end-capping), which exposes more active silanol sites.[7]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.[2][8]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in connections, can cause band broadening that manifests as tailing.[1]

Q2: How can I use the mobile phase to fix peak tailing for AAMX?

A2: Optimizing the mobile phase is a powerful first step in addressing peak tailing. The goal is to minimize the unwanted secondary interactions between AAMX and the column.

1. Adjusting Mobile Phase pH: Operating at a low pH (typically ≤ 3) protonates the acidic silanol groups on the silica surface, effectively neutralizing them and minimizing their ability to interact with the protonated AAMX molecules.[2][3][4][8]

2. Using Mobile Phase Additives: Additives can be used to mask residual silanol groups or to compete with the analyte for these active sites.

Additive TypeExampleTypical ConcentrationMechanism of Action & Notes
Acidic Modifier Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Acts as an ion-pairing agent and lowers mobile phase pH. Excellent for UV detection but can cause ion suppression in LC-MS.[9]
Acidic Modifier Formic Acid (FA)0.1% (v/v)Lowers mobile phase pH. Generally preferred for LC-MS applications as it is less likely to cause ion suppression than TFA.[9]
Competing Base Triethylamine (TEA)0.1 - 0.5% (v/v)A "silanol suppressor." As a small basic molecule, TEA preferentially interacts with active silanol sites, effectively shielding them from AAMX.[4][10][11] Note: TEA can shorten column lifetime.[10]
Buffer Salts Ammonium Formate, Ammonium Acetate10 - 50 mMHelp maintain a stable pH and increase the ionic strength of the mobile phase, which can help mask silanol interactions.[8][12] Buffer concentrations should be kept below 10 mM for LC-MS compatibility.[8]
Q3: My peak is still tailing after optimizing the mobile phase. What should I check next?

A3: If mobile phase optimization is insufficient, the issue may lie with the column or other hardware components. The following troubleshooting workflow can help diagnose the root cause.

G start Peak Tailing Observed for AAMX check_mp Step 1: Optimize Mobile Phase - Lower pH to ~2.5-3.0 - Add Modifier (e.g., 0.1% TFA/FA) start->check_mp q_mp Is peak shape acceptable? check_mp->q_mp check_col Step 2: Evaluate Column - Is column old or contaminated? - Is it the right chemistry? q_mp->check_col No end_ok Issue Resolved Document Method Parameters q_mp->end_ok  Yes action_col Action: - Perform Column Wash/Regeneration - Replace with new/end-capped column check_col->action_col q_col Is peak shape acceptable? check_hw Step 3: Check Hardware - Check for dead volume (fittings, tubing) - Test for column overload (dilute sample) q_col->check_hw No q_col->end_ok  Yes action_hw Action: - Remake fittings, use shorter/narrower tubing - Reduce injection volume/concentration check_hw->action_hw q_hw Is peak shape acceptable? q_hw->end_ok  Yes end_bad Persistent Issue Consult Sr. Scientist or Vendor Support q_hw->end_bad No action_col->q_col action_hw->q_hw

Figure 1. A step-by-step workflow for troubleshooting peak tailing of AAMX.
Q4: How do I choose the right column to prevent peak tailing for AAMX?

A4: Column selection is critical for analyzing basic compounds.

  • Use End-Capped Columns: Modern columns are often "end-capped," a process that chemically treats many of the residual silanol groups to make them less active.[3][5][13] Using a high-quality, fully end-capped C18 or C8 column is a good starting point.

  • Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, consider columns designed specifically for basic compounds.[1]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols.

    • Charged Surface/Hybrid Columns: These columns utilize hybrid organic/silica particles or have a surface charge that helps to repel basic analytes from interacting with silanols, improving peak shape, especially at intermediate pH.[7]

Experimental Protocols

Protocol 1: General Purpose Column Wash for Reversed-Phase Columns

This procedure is intended to remove strongly retained hydrophobic and polar contaminants from a standard C18 or C8 column that is showing signs of contamination (e.g., high backpressure, peak tailing).[14]

Important: Before starting, disconnect the column from the detector to prevent contamination.[15] For standard columns (particle size > 2 µm), reversing the flow direction for the wash can be more effective at dislodging contaminants from the inlet frit.[3][14][16] Do not backflush UHPLC columns.[14]

  • Initial Flush: Flush the column with 20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile/Buffer, flush with 50:50 Acetonitrile/Water).[15]

  • Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.

  • Stronger Solvent Wash: Flush with 5 column volumes of Isopropanol (IPA).

  • Non-polar Contaminant Removal: Flush with 20 column volumes of Hexane.

  • Return to Polar Conditions: Flush with 5 column volumes of Isopropanol (IPA) to ensure miscibility for the next step.

  • Final Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.

  • Re-equilibration:

    • Flush with 20 column volumes of the initial mobile phase without buffer (e.g., 50:50 Acetonitrile/Water).[14]

    • Reconnect the column to the detector in the correct flow direction.

    • Equilibrate the column with the full, buffered mobile phase until a stable baseline is achieved.

Note: "Column volume" can be estimated as π × (column radius)² × (column length).

Protocol 2: Mobile Phase Preparation with a Competing Base (0.1% TEA)

This protocol describes how to prepare a mobile phase containing triethylamine (TEA) to act as a silanol suppressor.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Triethylamine (TEA), high purity

  • Acid for pH adjustment (e.g., Phosphoric Acid or Formic Acid)

  • 1 L volumetric flask

  • Graduated cylinders

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Portion: Add approximately 500 mL of HPLC-grade water to the 1 L volumetric flask.

  • Add TEA: Using a micropipette, carefully add 1.0 mL of Triethylamine to the water. This corresponds to a 0.1% (v/v) concentration.

  • Adjust pH: While stirring, slowly add acid dropwise to adjust the aqueous solution to the desired pH (e.g., pH 3.0). This step neutralizes the TEA and sets the final mobile phase pH.

  • Add Organic Solvent: Add the required volume of Acetonitrile to the flask as determined by your method (e.g., for a 50:50 mobile phase, add 500 mL of ACN).

  • Bring to Volume: If preparing the final mobile phase in a single container, add water up to the 1 L mark. Alternatively, prepare the aqueous and organic phases separately and mix them via the HPLC pump.

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

References

preventing degradation of N-(3,4-dimethylphenyl)-3-oxobutanamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of N-(3,4-dimethylphenyl)-3-oxobutanamide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[2][3][4] For extended storage, refrigeration is recommended.[5] Avoid exposure to direct sunlight and sources of heat or ignition.[1]

Q2: I've noticed a change in the color/physical appearance of my stored this compound. What could be the cause?

A2: A change in physical appearance, such as discoloration from its typical white or off-white solid form, can indicate chemical degradation.[2][6] This could be due to exposure to light, heat, or reactive atmospheric components. The presence of impurities can also catalyze degradation reactions. It is recommended to perform analytical testing to identify any degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which contains amide and β-dicarbonyl functional groups, the primary degradation pathways are likely hydrolysis and oxidation.

  • Hydrolysis: The amide bond can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions, to yield 3,4-dimethylaniline and 3-oxobutanoic acid. The latter is unstable and can further decarboxylate to acetone and carbon dioxide.

  • Oxidation: The aromatic ring and the methylene group between the two carbonyls can be susceptible to oxidation, particularly if exposed to air and light over extended periods or in the presence of oxidizing agents.[2]

Q4: How can I test the stability of my this compound sample?

A4: A forced degradation study is the recommended approach. This involves subjecting the compound to stress conditions such as high temperature, humidity, and light exposure. The sample is then analyzed at specific time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to detect and quantify any degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.1. Verify storage conditions (temperature, humidity, light exposure). 2. Check for potential contaminants in the storage container or solvent. 3. Perform co-injection with a fresh, pure standard to confirm the identity of the main peak. 4. Use LC-MS/MS to identify the structure of the degradation products.
Decreased potency or assay results Loss of the active compound due to degradation.1. Re-assay the material against a new reference standard. 2. Review the complete storage history of the compound. 3. Implement stricter environmental controls for storage as outlined in the storage recommendations table.
Inconsistent experimental results Variable purity of the compound due to ongoing degradation.1. Purify the existing batch of the compound if possible. 2. Obtain a new, certified batch of this compound. 3. Conduct a formal stability study to establish a re-test date for the material under your specific storage conditions.

Storage Condition Recommendations

Parameter Recommendation Rationale
Temperature Store in a cool place.[2][3][4] Refrigeration is advisable for long-term storage.[5]Minimizes the rate of thermally induced degradation reactions.
Humidity Store in a dry environment.[2][3][4] Use a tightly sealed container.[1][2][3][4]Prevents hydrolytic degradation of the amide bond.
Light Protect from light. Store in an opaque or amber container.Prevents photolytic degradation, which can affect aromatic compounds.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.Minimizes oxidative degradation.
Incompatible Materials Store away from strong oxidizing agents.[2]Prevents chemical reactions that could degrade the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound.

  • Stress Conditions:

    • Heat: Store a sample at 60°C for 2 weeks.

    • Humidity: Store a sample at 25°C with 75% relative humidity for 2 weeks.

    • Light: Expose a sample to a calibrated light source (e.g., ICH option 2) for a defined period.

    • Acid/Base Hydrolysis: Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH and store at room temperature.

    • Oxidation: Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

  • Time Points: Withdraw aliquots from each condition at initial (T=0), 1 week, and 2 weeks.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 sample. Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and detect degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution to be tested at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.

Visualizations

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product1 3,4-Dimethylaniline parent->hydrolysis_product1 + H2O (acid/base catalyst) hydrolysis_product2 3-Oxobutanoic Acid parent->hydrolysis_product2 + H2O (acid/base catalyst) oxidation_products Oxidized Derivatives (e.g., hydroxylated species) parent->oxidation_products + [O] (light, air) decarboxylation_product Acetone + CO2 hydrolysis_product2->decarboxylation_product Decarboxylation

Caption: Inferred degradation pathways for this compound.

Stability Testing Workflow start Obtain Compound Sample prepare Prepare Samples for Each Stress Condition start->prepare stress Expose Samples to Stress Conditions (Heat, Humidity, Light, Acid, Base, Oxidizing Agent) prepare->stress sample Withdraw Samples at Defined Time Points (T=0, T=1, T=2 weeks) stress->sample analyze Analyze via Stability-Indicating Method (e.g., HPLC) sample->analyze evaluate Evaluate Data: - Quantify Degradation - Identify Degradants analyze->evaluate end Establish Stability Profile evaluate->end

Caption: General experimental workflow for a forced degradation study.

Troubleshooting Logic start Unexpected Experimental Result? check_purity Is Compound Purity Suspect? start->check_purity analytical_test Perform Analytical Test (HPLC) check_purity->analytical_test Yes other_issue Investigate Other Experimental Parameters check_purity->other_issue No review_storage Review Storage Conditions (Temp, Light, Humidity) implement_controls Implement Stricter Storage Controls review_storage->implement_controls new_batch Source New Batch of Compound review_storage->new_batch degradation_detected Degradation Detected? analytical_test->degradation_detected degradation_detected->review_storage Yes continue_exp Continue Experiment degradation_detected->continue_exp No

References

Technical Support Center: Scaling Up N-(3,4-dimethylphenyl)-3-oxobutanamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-(3,4-dimethylphenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning from laboratory-scale experiments to larger-scale production.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials (3,4-dimethylaniline or acetoacetylating agent). - Product loss during workup or purification.- Monitor the reaction to completion using TLC or HPLC. - Optimize the reaction temperature; for the reaction with ethyl acetoacetate, refluxing in a suitable solvent is common. - Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS). - Minimize product loss during extraction and crystallization by optimizing solvent volumes and phase separation techniques.
Product Discoloration (Yellowish or Brownish Tint) - Presence of oxidized impurities from the aniline starting material. - Formation of colored byproducts at elevated temperatures. - Residual acidic or basic impurities.- Use freshly distilled or high-purity 3,4-dimethylaniline. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize the reaction temperature to avoid thermal degradation. - Ensure complete neutralization during workup. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove colored impurities.
Incomplete Reaction or Stalling - Insufficient reaction time or temperature. - Poor mixing in the reactor, especially at a larger scale. - Deactivation of catalyst (if used).- Increase the reaction time and/or temperature, while monitoring for byproduct formation. - Ensure efficient agitation to maintain a homogeneous reaction mixture. In larger reactors, baffle design and impeller speed are critical. - If a catalyst is used, ensure it is fresh and used in the correct loading.
Difficult Product Isolation/Crystallization - Oily product instead of a solid. - Formation of a fine precipitate that is difficult to filter. - Product is too soluble in the crystallization solvent.- If an oil is obtained, try triturating with a non-polar solvent (e.g., hexanes) to induce crystallization. - For fine precipitates, adjust the cooling rate during crystallization; slower cooling often leads to larger crystals. Seeding the solution with a small crystal of the pure product can also help. - If the product is too soluble, an anti-solvent can be added to the crystallization mixture to reduce solubility and improve recovery.
Impurity Profile Issues - Presence of unreacted starting materials. - Formation of di-acetoacetylated aniline. - Hydrolysis of the product during workup.- Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Control the reaction temperature and addition rate of the acetoacetylating agent to minimize side reactions. - Maintain a neutral pH during aqueous workup to prevent hydrolysis of the β-ketoamide linkage.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound at an industrial scale?

A1: The two most prevalent industrial routes are the reaction of 3,4-dimethylaniline with either ethyl acetoacetate or diketene. The choice between these depends on factors like cost, availability of reagents, and desired purity profile. The reaction with diketene is often faster and can be performed at lower temperatures, but diketene is a hazardous reagent requiring special handling procedures.

Q2: How does heat management become a challenge during scale-up?

A2: The acetoacetylation of anilines is an exothermic reaction. At a laboratory scale, the heat generated can easily dissipate. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. This can lead to a rapid increase in temperature, potentially causing side reactions, product degradation, and safety hazards. Effective heat management through jacketed reactors, internal cooling coils, and controlled addition of reagents is crucial for a safe and reproducible process.

Q3: What are the key parameters to consider for the crystallization and purification of this compound at a large scale?

A3: For large-scale crystallization, the choice of solvent, cooling profile, and agitation are critical. A solvent system that provides good solubility at high temperatures and low solubility at low temperatures is ideal. A controlled, gradual cooling process is necessary to obtain a uniform crystal size distribution, which is important for filtration and drying. Seeding the crystallization batch with pure product can also improve consistency.

Q4: What are the primary safety concerns when scaling up the production of this compound?

A4: The primary safety concerns include:

  • Handling of Raw Materials: 3,4-dimethylaniline is toxic and can be absorbed through the skin. Diketene is highly reactive and toxic. Appropriate personal protective equipment (PPE) and closed-system handling are essential.

  • Exothermic Reaction: As mentioned, poor heat control can lead to a runaway reaction.

  • Dust Explosion: The final product is a powder, and fine dust can form explosive mixtures with air. Proper ventilation and grounding of equipment are necessary to mitigate this risk.

Experimental Protocols

Synthesis of this compound via Ethyl Acetoacetate (Lab Scale)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent like toluene or xylene.

  • Reaction: Add ethyl acetoacetate (1.05 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC. Ethanol is a byproduct and can be removed by distillation to drive the reaction to completion.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent mixture such as ethanol and water to yield a white to off-white solid.

Key Considerations for Scale-Up of the Ethyl Acetoacetate Route
ParameterLaboratory Scale (10g)Pilot/Industrial Scale (100kg)
Reactants 3,4-dimethylaniline, Ethyl acetoacetate3,4-dimethylaniline, Ethyl acetoacetate
Solvent Toluene or XyleneToluene or Xylene (higher boiling point preferred for efficient ethanol removal)
Temperature Reflux (approx. 110-140 °C)120-150 °C with controlled heating and efficient heat exchange
Reaction Time 4-6 hours6-10 hours (may be longer due to mass transfer limitations)
Workup Cooling and filtration/evaporationControlled cooling in a crystallizer, centrifugation for filtration
Purification Recrystallization from Ethanol/WaterMulti-stage crystallization, solvent recovery systems

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_purity Analyze Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp workup_loss Investigate Workup/Purification Losses start->workup_loss incomplete Incomplete Reaction check_completion->incomplete Reactant still present impure_sm Impure Starting Materials check_purity->impure_sm Impurities detected suboptimal_temp Sub-optimal Temperature optimize_temp->suboptimal_temp Deviation from optimal range high_loss High Product Loss workup_loss->high_loss Low recovery after purification solution1 Increase reaction time or temperature incomplete->solution1 solution2 Purify starting materials impure_sm->solution2 solution3 Adjust temperature based on optimization studies suboptimal_temp->solution3 solution4 Optimize extraction and crystallization conditions high_loss->solution4

Caption: A flowchart for diagnosing and addressing low product yield.

Scale-Up Process Flow Diagram

scale_up_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Drying raw_materials Raw Material Charging (3,4-dimethylaniline, Ethyl Acetoacetate) reactor Jacketed Reactor (Controlled Heating/Cooling) raw_materials->reactor reaction Acetoacetylation Reaction (Ethanol Removal) reactor->reaction cooling Controlled Cooling & Crystallization reaction->cooling filtration Centrifugation/Filtration cooling->filtration washing Cake Washing filtration->washing dissolution Dissolution in Recrystallization Solvent washing->dissolution drying Vacuum Drying washing->drying recrystallization Recrystallization dissolution->recrystallization recrystallization->filtration Second Filtration final_product Final Product: This compound drying->final_product

Caption: A typical process flow for the industrial production of this compound.

Technical Support Center: Mobile Phase Selection for LC-MS/MS Analysis of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for selecting the optimal mobile phase for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-(3,4-dimethylphenyl)-3-oxobutanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mobile phase-related solutions.

Question: Why am I observing poor peak shape (tailing or fronting) for my analyte?

Answer: Poor peak shape can arise from several factors related to the mobile phase and its interaction with the analyte and stationary phase.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1]

    • Solution: Add a small amount of a volatile acid, such as 0.1% formic acid or 0.1% acetic acid, to the mobile phase. This can suppress the ionization of silanol groups and reduce unwanted interactions.

  • Analyte Overload: Injecting too much sample can lead to peak fronting or tailing.[2][3]

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.[4]

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.

  • Inappropriate pH: The mobile phase pH can affect the ionization state of the analyte, influencing its retention and peak shape.

    • Solution: Experiment with different volatile buffers like ammonium formate or ammonium acetate to control the pH and improve peak symmetry. For amide compounds, ammonium adduct formation in the MS source can be promoted by using ammonium-based buffers, which can enhance sensitivity.[5]

Question: My analyte signal is weak, and I have low sensitivity. How can I improve it?

Answer: Low sensitivity in LC-MS/MS can often be traced back to the mobile phase composition, which directly impacts ionization efficiency.

  • Suboptimal Ionization: The choice of mobile phase additive can significantly enhance the formation of protonated or other desired adduct ions in the mass spectrometer source.

    • Solution:

      • For positive ion mode, which is common for amide-containing compounds, acidic mobile phases are often used to promote protonation.[4] Start with 0.1% formic acid in both the aqueous and organic mobile phase components.

      • Consider using ammonium formate or ammonium acetate. Ammonium ions can form adducts ([M+NH4]+) with weakly basic compounds like amides, which can be more stable and provide a stronger signal than the protonated molecule.[5]

  • Ion Suppression: Non-volatile buffers or high concentrations of additives can suppress the analyte signal.

    • Solution: Only use volatile mobile phase components and additives suitable for LC-MS, such as formic acid, acetic acid, ammonium formate, and ammonium acetate.[6] Keep the concentration of additives low (e.g., 0.1% for acids, 5-10 mM for buffers).

  • Incompatible Organic Solvent: The choice of organic solvent can influence spray stability and desolvation efficiency.

    • Solution: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally has lower viscosity and can sometimes provide better chromatographic resolution. Methanol is more protic and can be beneficial for ionization in some cases. It is recommended to test both to determine the optimal choice for your specific analyte and instrument.

Question: I am experiencing retention time variability. What could be the cause?

Answer: Fluctuations in retention time can compromise the reliability of your analytical method.

  • Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic component or degradation of additives.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[7]

  • Inadequate Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can lead to shifting retention times.

    • Solution: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection. A sufficient post-run equilibration time should be included in your method.

  • pH Fluctuation: If the mobile phase pH is not well-controlled, it can lead to inconsistent ionization of the analyte and, consequently, variable retention.

    • Solution: Use a buffer system (e.g., ammonium formate) if pH control is critical for consistent retention. A buffer is most effective within ±1 pH unit of its pKa.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for mobile phase selection?

A1: While experimental data for this compound is limited, we can infer properties from similar structures like N-(2,4-dimethylphenyl)-3-oxobutanamide. This isomer has a calculated LogP of approximately 1.4 to 1.9, suggesting it is a moderately non-polar compound suitable for reversed-phase chromatography.[9] As an amide, it is expected to be a weak base.

Q2: What is a good starting point for mobile phase selection for this compound on a C18 column?

A2: A good starting point for a reversed-phase separation on a C18 column would be a gradient elution with the following mobile phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

A typical starting gradient could be 5-95% B over 10-15 minutes. This setup is widely used, MS-compatible, and generally provides good peak shapes for a broad range of compounds.[10]

Q3: When should I consider using a buffer like ammonium formate or ammonium acetate?

A3: Consider using a volatile buffer under the following circumstances:

  • Poor Peak Shape: If you observe significant peak tailing that is not resolved by the addition of formic or acetic acid alone.

  • pH Sensitivity: If the retention time of your analyte is highly sensitive to small changes in pH.

  • Improved Sensitivity: For weakly basic compounds, the presence of ammonium ions can promote the formation of ammonium adducts, potentially leading to a more robust and sensitive MS signal.[5]

Q4: Can I use methanol instead of acetonitrile?

A4: Yes, methanol is a common alternative to acetonitrile. The choice between the two can affect selectivity (the elution order of different compounds) and ionization efficiency. It is often beneficial to screen both solvents during method development to determine which provides the better overall performance for your specific analysis.

Quantitative Data Summary

ParameterInitial ConditionOptimization StrategyRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeTest different stationary phase selectivities (e.g., Phenyl-Hexyl, C8) if C18 is not optimal.C18 is a good general-purpose reversed-phase column for moderately non-polar compounds.
Mobile Phase A Water + 0.1% Formic AcidTry 0.1% Acetic Acid or 5-10 mM Ammonium Formate/Acetate.Formic acid is a common MS-friendly additive that provides protons for positive ionization and improves peak shape.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidSwitch to Methanol + 0.1% Formic Acid.Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity.
Gradient 5% to 95% B over 10 minutesAdjust the gradient slope and duration to optimize resolution and run time.A broad gradient is a good starting point to determine the approximate elution conditions.
Flow Rate 0.2 - 0.6 mL/min (for 2.1 mm ID column)Adjust based on column dimensions and desired analysis time.A lower flow rate can sometimes improve ionization efficiency.
Column Temp. 30 - 40 °CIncrease temperature to reduce viscosity and potentially improve peak shape.[7]Elevated temperatures can improve chromatographic efficiency but may affect analyte stability.

Experimental Protocols

Protocol for Mobile Phase Selection and Optimization

  • Analyte and System Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Ensure the LC-MS/MS system is clean and has been recently calibrated.

  • Initial Scouting Run:

    • Equip the LC system with a C18 column.

    • Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Set up a broad linear gradient (e.g., 5% to 95% B in 10 minutes) with a suitable flow rate for the column dimension.

    • Inject the working standard and acquire data in both positive and negative ion modes to determine the optimal polarity and identify the precursor ion.

  • Optimization of Organic Solvent:

    • Repeat the scouting run using Methanol + 0.1% Formic Acid as Mobile Phase B.

    • Compare the peak shape, retention time, and signal intensity with the acetonitrile run to select the better organic solvent.

  • Optimization of Mobile Phase Additive:

    • If peak shape or sensitivity is suboptimal, systematically test other volatile additives. Prepare mobile phases with:

      • 0.1% Acetic Acid

      • 5 mM Ammonium Formate

      • 5 mM Ammonium Acetate

    • For buffered mobile phases, adjust the pH of the aqueous phase before adding the organic solvent.

    • Inject the analyte with each mobile phase composition and evaluate the impact on peak shape, retention, and signal intensity.

  • Gradient Optimization:

    • Once the mobile phase composition is selected, refine the gradient to achieve optimal separation from any matrix components and ensure a reasonable run time.

    • Adjust the initial and final %B, as well as the gradient slope, to achieve a k' (retention factor) between 2 and 10 for the analyte.

  • Final Method Verification:

    • Once the final mobile phase and gradient are selected, perform multiple injections to confirm the reproducibility of the retention time, peak area, and peak shape.

Visualizations

Mobile_Phase_Selection_Workflow cluster_opt Optimization Loop start Start: Define Analytical Goal prop Assess Analyte Properties (LogP, pKa estimate) start->prop rp_mode Select Reversed-Phase (RP) Mode prop->rp_mode col_select Choose C18 Column rp_mode->col_select Moderately Non-polar scout_grad Perform Scouting Gradient (0.1% Formic Acid in Water/ACN) col_select->scout_grad eval1 Evaluate Peak Shape, Retention, & Sensitivity scout_grad->eval1 org_solvent Test Methanol vs. Acetonitrile eval1->org_solvent Poor grad_opt Refine Gradient Profile eval1->grad_opt Good additives Screen Additives (Acetic Acid, NH4FA, NH4Ac) org_solvent->additives eval2 Acceptable Performance? additives->eval2 eval2->org_solvent No, Iterate eval2->grad_opt Yes finalize Finalize Method grad_opt->finalize

Caption: Workflow for selecting the optimal mobile phase in LC-MS/MS.

References

resolving co-elution issues in chromatographic analysis of pigment intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of pigment intermediates.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatographic analysis and why is it a problem for pigment intermediates?

A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same or very similar times, resulting in overlapping or completely merged peaks in the chromatogram.[1][2] This is a significant issue in the analysis of pigment intermediates because it compromises both qualitative and quantitative results. It can lead to inaccurate identification of compounds and incorrect quantification, as the detector response of the merged peaks is a sum of all co-eluting substances.[1]

Q2: How can I identify if I have a co-elution problem in my chromatogram?

A2: Several signs can indicate a co-elution issue. Visually, you might observe asymmetrical peaks, such as those with shoulders or tailing.[1][3] A broader-than-expected peak can also suggest the presence of multiple unresolved components.[3] For more definitive identification, modern detector technology is invaluable:

  • Diode Array Detector (DAD/PDA): By comparing the UV-Vis spectra across a single chromatographic peak (at the upslope, apex, and downslope), you can assess its purity. If the spectra are not identical, it strongly suggests the presence of a co-eluting compound.[1][3]

  • Mass Spectrometry (MS): An MS detector can reveal the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak, which is a clear indication of co-elution.[3]

Q3: What are some common pigment intermediates that are prone to co-elution?

A3: Due to their structural similarities, several classes of pigment intermediates are susceptible to co-elution:

  • Carotenoid Isomers: Lutein and zeaxanthin are common isomers that are difficult to separate on standard C18 columns.[4] Additionally, cis/trans isomers of carotenoids like lycopene and β-carotene often co-elute.[5][6]

  • Anthocyanins: Different anthocyanins that share the same sugar moiety but have different aglycones (e.g., Cyanidin 3-rutinoside and Peonidin 3-rutinoside) can be challenging to resolve.[3] Other flavonoids and phenolic acids present in the same extracts can also interfere.[3][7]

  • Chlorophylls and their Degradation Products: Chlorophyll a and chlorophyll b, as well as their respective pheophytins, can co-elute if the chromatographic conditions are not optimized.[8]

  • Porphyrin Precursors: The analysis of porphyrins can be complex, and different porphyrin isomers may require specific mobile phase conditions, such as buffered mobile phases, for optimal separation.[9]

Q4: What are the primary chromatographic parameters I can adjust to resolve co-eluting peaks?

A4: The resolution of co-eluting peaks can be improved by systematically adjusting several key parameters of your chromatographic method. The most impactful changes often involve the mobile phase and the stationary phase. Other important factors include column temperature and flow rate.[2]

Q5: How does changing the mobile phase composition help in resolving co-elution?

A5: Modifying the mobile phase is often the first and most effective step in addressing co-elution. Key adjustments include:

  • Solvent Strength (Isocratic Elution): For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of the analytes, providing more opportunity for separation.[1]

  • Gradient Profile (Gradient Elution): Adjusting the gradient slope can improve the separation of closely eluting compounds. A shallower gradient can increase the resolution between peaks that are eluting close together.

  • Solvent Type: Switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.[3]

  • pH and Additives: For ionizable compounds like anthocyanins and porphyrins, adjusting the pH of the mobile phase with buffers or acids (e.g., formic acid, acetic acid, or ammonium acetate) can significantly change their retention behavior and improve separation.[9][10]

Q6: When should I consider changing the stationary phase to resolve co-elution?

A6: If modifications to the mobile phase are insufficient, changing the stationary phase (the column) is a powerful strategy. Different stationary phases offer different selectivities:

  • C18 vs. C30 for Carotenoids: While C18 columns are widely used, C30 columns often provide better resolution for carotenoid isomers due to their increased shape selectivity.[4][6]

  • Phenyl-Hexyl and Polar-Embedded Phases: For other pigment intermediates, switching from a standard C18 to a phenyl-hexyl or a polar-embedded stationary phase can provide alternative selectivities that may resolve co-eluting peaks.

  • Particle Size and Column Length: Using a column with smaller particles or a longer column can increase the overall efficiency of the separation, leading to sharper peaks and better resolution.[11]

Q7: Can column temperature be used to improve the separation of pigment intermediates?

A7: Yes, adjusting the column temperature can be a useful tool, particularly for the separation of isomers. For example, in the analysis of carotenoid isomers, changes in temperature can affect the retention times and selectivity, with lower temperatures sometimes providing better resolution for certain isomers.[5] However, for other compounds, a different temperature might be optimal, so it is an important parameter to investigate during method development.[5]

Troubleshooting Guides

Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach can save time and resources. The following workflow provides a step-by-step guide to troubleshooting and resolving the issue.

CoElution_Troubleshooting cluster_MobilePhase Mobile Phase Optimization cluster_StationaryPhase Stationary Phase Optimization A Identify Co-elution (Peak Shouldering, Asymmetry, Broadening) B Confirm with DAD/MS (Check Peak Purity/Mass Spectra) A->B C Modify Mobile Phase B->C Co-elution Confirmed D Adjust Solvent Strength (Decrease Organic % in RP-HPLC) C->D E Change Organic Modifier (e.g., MeOH to ACN) D->E Resolution Not Achieved L Resolution Achieved D->L Resolution Achieved F Adjust pH / Additives (for ionizable compounds) E->F Resolution Not Achieved E->L Resolution Achieved G Optimize Column Temperature F->G Resolution Not Achieved F->L Resolution Achieved H Change Stationary Phase G->H Resolution Not Achieved G->L Resolution Achieved I Select Column with Different Selectivity (e.g., C30, Phenyl-Hexyl) H->I J Increase Column Efficiency (Longer Column / Smaller Particles) I->J Resolution Not Achieved I->L Resolution Achieved K Adjust Flow Rate (Lower flow rate may improve resolution) J->K Resolution Not Achieved J->L Resolution Achieved K->L Resolution Achieved

Caption: A step-by-step workflow for troubleshooting co-elution issues.

Data Presentation

Table 1: Effect of Chromatographic Parameter Adjustments on Peak Resolution

ParameterAdjustmentExpected Effect on ResolutionConsiderations
Mobile Phase
Organic Solvent % (in RP-HPLC)DecreaseGenerally IncreasesIncreases run time.
Gradient SlopeDecrease (make shallower)IncreasesIncreases run time.
Solvent TypeChange (e.g., ACN to MeOH)May increase or decrease, alters selectivityCan change elution order.
pHAdjust for ionizable compoundsCan significantly increase selectivityAnalyte and column stability must be considered.
Buffer ConcentrationOptimizeCan improve peak shape and reproducibilityHigh concentrations can increase backpressure.
Stationary Phase
Column ChemistryChange (e.g., C18 to C30)High potential to increase selectivityRequires purchasing a new column.
Particle SizeDecreaseIncreases efficiency and resolutionIncreases backpressure.
Column LengthIncreaseIncreases efficiency and resolutionIncreases run time and backpressure.
Temperature
Column TemperatureIncrease or DecreaseCan increase or decrease selectivity, often improves efficiencyAnalyte stability at higher temperatures is a concern.[5]
Flow Rate
Flow RateDecreaseGenerally increases resolutionIncreases run time.

Experimental Protocols

Protocol 1: Method Development for Resolving Co-eluting Carotenoid Isomers (e.g., Lutein and Zeaxanthin)

This protocol outlines a systematic approach to developing an HPLC method for the separation of closely eluting carotenoid isomers.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). C30 columns are known to provide better shape selectivity for carotenoid isomers compared to C18 columns.[4]

  • Mobile Phase A: Methanol (MeOH) with 10 mM ammonium acetate.

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).

  • Mobile Phase C: Water.

2. Gradient Elution Program:

  • Develop a gradient elution program to separate the carotenoids. An example gradient is as follows:

    • Start with a high percentage of Mobile Phase A and a low percentage of Mobile Phase B.

    • Gradually increase the percentage of Mobile Phase B over the course of the run to elute the more nonpolar carotenoids.

    • A small percentage of water (Mobile Phase C) can be included in the initial conditions to improve the retention of more polar xanthophylls.

3. Temperature Optimization:

  • Systematically evaluate the effect of column temperature on the separation.[5]

  • Run the analysis at different temperatures (e.g., 15°C, 20°C, 25°C, 30°C).

  • Monitor the resolution between the critical pair (lutein and zeaxanthin). An optimal temperature will provide the best balance of resolution and analysis time.

4. Flow Rate Adjustment:

  • If co-elution persists, evaluate the effect of flow rate.

  • Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to potentially increase resolution.

5. Data Analysis:

  • Use a DAD to confirm peak identity by comparing spectra with standards.

  • Calculate the resolution between lutein and zeaxanthin at each condition to determine the optimal parameters.

Protocol 2: Sample Preparation for Anthocyanin Analysis to Minimize Interferences

This protocol describes a solid-phase extraction (SPE) method to clean up plant extracts for anthocyanin analysis, reducing the likelihood of co-elution with other phenolic compounds.

1. SPE Cartridge Selection and Conditioning:

  • Use a C18 SPE cartridge.

  • Condition the cartridge by passing methanol followed by acidified water (e.g., water with 0.1% formic acid).

2. Sample Loading:

  • Acidify the plant extract to stabilize the anthocyanins in their flavylium cation form.

  • Load the acidified extract onto the conditioned SPE cartridge.

3. Washing (Interference Removal):

  • Wash the cartridge with acidified water to remove polar interferences such as sugars and organic acids.[3]

  • Wash the cartridge with a non-polar solvent like ethyl acetate to remove less polar interferences like some flavonols and flavones.[3]

4. Elution of Anthocyanins:

  • Elute the anthocyanins from the cartridge using acidified methanol.

5. Sample Preparation for Injection:

  • Evaporate the methanol from the eluate under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for HPLC analysis.

Mandatory Visualization

Signaling_Pathway cluster_Problem Problem Identification cluster_Strategy Resolution Strategy cluster_MobilePhaseActions Actions cluster_StationaryPhaseActions Actions cluster_TemperatureActions Actions A Co-eluting Peaks Observed B Mobile Phase Optimization A->B Primary Approach C Stationary Phase Optimization A->C Secondary Approach D Temperature Optimization A->D Fine-tuning B1 Adjust Solvent Strength B->B1 B2 Change Solvent Type B->B2 B3 Modify pH/Additives B->B3 C1 Change Column Chemistry (e.g., C18 -> C30) C->C1 C2 Increase Column Efficiency C->C2 D1 Systematic Temperature Study D->D1

Caption: Logical relationships in chromatographic method development.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for N-(3,4-dimethylphenyl)-3-oxobutanamide, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on reaction conditions, yield, and overall efficiency, supported by experimental data from analogous syntheses.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation is crucial for the development of various downstream products. The two most common and effective methods for its synthesis are:

  • Condensation with Ethyl Acetoacetate: A classic approach involving the reaction of 3,4-dimethylaniline with ethyl acetoacetate.

  • Acylation with Diketene: A milder and often more rapid method utilizing the reaction of 3,4-dimethylaniline with diketene.

This guide will objectively compare these two methods to assist researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthesis Methods

ParameterMethod 1: Condensation with Ethyl AcetoacetateMethod 2: Acylation with Diketene
Starting Materials 3,4-Dimethylaniline, Ethyl Acetoacetate3,4-Dimethylaniline, Diketene
Solvent Toluene or neat (no solvent)Ethanol, Benzene, or other inert solvents
Catalyst Typically base-catalyzed (e.g., Sodium Hydroxide) or acid-catalyzedGenerally not required
Reaction Temperature High temperature (reflux, 120-140°C)[1][2]Lower temperature (20-50°C)[3]
Reaction Time Longer (several hours to overnight, e.g., 15 hours)[1]Shorter (typically 1-4 hours)[3][4]
Reported Yield Moderate to good (e.g., ~74% for a similar reaction)[4]High (up to 98% reported for a similar reaction)[3]
Byproducts Ethanol[2]None, it is an addition reaction
Purification Recrystallization from a suitable solvent (e.g., ethanol/water)[2]Filtration and drying, may require recrystallization

Experimental Protocols

Method 1: Synthesis via Condensation with Ethyl Acetoacetate

This protocol is adapted from established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.[1][2]

Materials:

  • 3,4-Dimethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Toluene

  • Sodium hydroxide (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylaniline, ethyl acetoacetate, and toluene.

  • Add a catalytic amount of sodium hydroxide.

  • Heat the reaction mixture to reflux (approximately 120°C) with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after 15 hours.[1]

  • Once the starting materials are consumed, distill off the toluene.

  • Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.

Method 2: Synthesis via Acylation with Diketene

This protocol is based on procedures for the acylation of anilines with diketene.[3][4]

Materials:

  • 3,4-Dimethylaniline (1.0 eq)

  • Diketene (1.05 eq)

  • Ethanol

Procedure:

  • In a reactor under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethylaniline in ethanol at room temperature (e.g., 23°C) with stirring.[3]

  • Slowly add diketene to the mixture over a period of approximately 1.5 hours.[3]

  • After the addition is complete, heat the reaction mixture to 40°C and maintain it for 3 hours to ensure the reaction goes to completion.[3]

  • Cool the reaction mixture to approximately 5°C to precipitate the product.[3]

  • Filter the solid product and dry it to obtain this compound.

Logical Workflow for Method Selection

SynthesisMethodSelection start Start: Need to synthesize This compound reagent_availability Check Reagent Availability start->reagent_availability scale Determine Synthesis Scale reagent_availability->scale Both available method1 Method 1: Condensation with Ethyl Acetoacetate reagent_availability->method1 Only Ethyl Acetoacetate method2 Method 2: Acylation with Diketene reagent_availability->method2 Only Diketene time_constraint Time Constraints? scale->time_constraint scale->method2 Large Scale yield_requirement High Yield Critical? time_constraint->yield_requirement time_constraint->method2 Yes yield_requirement->method1 No/No yield_requirement->method2 Yes end_point Select Optimal Method method1->end_point method2->end_point

Caption: A decision-making workflow for selecting the optimal synthesis method.

Conclusion

Both the condensation with ethyl acetoacetate and acylation with diketene are viable methods for the synthesis of this compound. The acylation with diketene generally offers a more efficient process with higher yields and shorter reaction times under milder conditions.[3] However, the choice of method may also depend on the availability and cost of reagents, as well as the scale of the synthesis. For large-scale production where efficiency and yield are paramount, the diketene route appears to be superior. The condensation method, while being a more classical approach, remains a reliable alternative.

References

A Comparative Performance Analysis of N-(3,4-dimethylphenyl)-3-oxobutanamide Derived Pigments and Other Acetoacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of yellow pigments derived from N-(3,4-dimethylphenyl)-3-oxobutanamide, specifically C.I. Pigment Yellow 13, against other prominent acetoacetanilide-derived pigments. Acetoacetanilide derivatives are crucial coupling components in the synthesis of a wide range of azo pigments, known as arylide yellows.[1][2] The specific substituents on the acetoacetanilide molecule significantly influence the final pigment's properties, including shade, tinctorial strength, and fastness.[1] This document summarizes key performance data from technical literature to aid in the selection of appropriate pigments for various applications, including inks, plastics, and coatings.

The primary classes of pigments discussed are diarylide yellows, which are formed from the reaction of doubly diazotized aromatic diamines (like 3,3'-dichlorobenzidine) with acetoacetanilide derivatives, and monoazo pigments, which use mono-diazonium salts.[3] This comparison focuses on key diarylide pigments such as Pigment Yellow 13 (derived from this compound, also known as acetoacet-3,4-xylidide), Pigment Yellow 17, and Pigment Yellow 83, which offer a range of properties suitable for different industrial requirements.

Data Presentation: Comparative Performance Metrics

The following tables summarize the general, coloristic, and fastness properties of this compound-derived Pigment Yellow 13 and other key acetoacetanilide derivatives. Data is aggregated from technical datasheets.

Table 1: General and Coloristic Properties | Property | this compound Derivative | Other Acetoacetanilide Derivatives | | :--- | :--- | :--- | :--- | | | Pigment Yellow 13 | Pigment Yellow 17 | Pigment Yellow 83 | | C.I. Name | Pigment Yellow 13 | Pigment Yellow 17 | Pigment Yellow 83 | | C.I. Number | 21100 | 21105 | 21108 | | CAS Number | 5102-83-0[4] | 4531-49-1[5] | 5567-15-7 | | Chemical Class | Diarylide Azo[3] | Diarylide Azo | Diarylide Azo[6] | | Common Name | Diarylide Yellow AAMX[7] | N/A | Diarylide Yellow HR | | Shade | Semi-transparent, reddish-yellow | Greenish-yellow, transparent[8] | Reddish-yellow, opaque[6][9] |

Table 2: Fastness and Resistance Properties Fastness properties are rated on a standard scale: Lightfastness (1-8, where 8 is excellent) and Chemical/Migration Resistance (1-5, where 5 is excellent).

| Performance Metric | this compound Derivative | Other Acetoacetanilide Derivatives | | :--- | :--- | :--- | :--- | | | Pigment Yellow 13 | Pigment Yellow 17 | Pigment Yellow 83 | | Lightfastness (Full Shade) | 6 | 6-7[10][11] | I (ASTM) | | Lightfastness (Reduced Tint) | 5 | 5-6 | I (ASTM) | | Heat Resistance (°C) | 200 °C | 180-220 °C[8][10] | 200 °C | | Weather Resistance | 3 | 3-4[10] | - | | Migration Resistance | 3-4[8] | 3-4[10] | Good[9] | | Water Resistance | 5 | 5 | - | | Acid Resistance | 5 | 4-5[8][10] | - | | Alkali Resistance | 5 | 4-5[8][10] | - | | Ethanol Resistance | 4 | 4[10] | - | | Xylene Resistance | 3 | 3[5] | - | | MEK Resistance | 3 | 4[10] | - |

Mandatory Visualizations

The following diagrams illustrate the general chemical relationships within the acetoacetanilide pigment family and a typical workflow for performance evaluation.

G cluster_precursors Precursors cluster_products Pigment Classes A Acetoacetanilide Derivatives (Coupling Component) C Mono-diazonium Salt D Di-diazonium Salt (e.g., from 3,3'-Dichlorobenzidine) B Diazonium Salts (Diazo Component) B->C B->D E Monoazo Pigments (e.g., Pigment Yellow 74) C->E 1:1 Coupling F Diarylide Pigments (e.g., PY 13, PY 17, PY 83) D->F 1:2 Coupling

Caption: Synthesis pathway of acetoacetanilide-derived pigments.

G cluster_testing Performance Testing Protocols start Start: Select Pigment and Application Medium (e.g., Resin, Ink Vehicle) dispersion Pigment Dispersion (Milling/Grinding) start->dispersion application Application of Colorant (e.g., Film Casting, Injection Molding) dispersion->application curing Curing / Drying application->curing light Lightfastness Exposure (ASTM D4303) curing->light heat Heat Stability Test (DIN 12877) curing->heat solvent Solvent Resistance Rub Test (ASTM D5402) curing->solvent evaluation Evaluation: - Colorimetric Measurement (CIEDE2000) - Visual Assessment - Physical Integrity Check light->evaluation heat->evaluation solvent->evaluation end End: Performance Profile evaluation->end

Caption: Experimental workflow for pigment performance evaluation.

Experimental Protocols

The performance data presented in this guide is typically generated using standardized testing methodologies. Below are summaries of the key experimental protocols.

1. Lightfastness Testing (Adapted from ASTM D4303)

Lightfastness measures a pigment's resistance to color change upon exposure to light.[12] The rating is typically on a Blue Wool Scale from 1 (very poor) to 8 (excellent).

  • Sample Preparation: The pigment is dispersed into the application medium (e.g., ink, polymer, paint). A uniform film or plaque is created on a standard substrate.

  • Masking: A portion of the sample is covered with an opaque material to serve as an unexposed reference.

  • Exposure: Samples are exposed to a controlled light source. Standard methods include:

    • Natural Light: Exposure to natural daylight filtered through glass (e.g., in southern Florida).[13]

    • Artificial Light: Exposure in a laboratory apparatus using a xenon-arc lamp designed to simulate daylight filtered through glass.[14] The apparatus controls irradiance, temperature, and humidity.

  • Evaluation: After a specified period of radiant exposure, the color of the exposed portion is compared to the unexposed (masked) portion. The color difference (ΔE*) is measured using a spectrophotometer, and a lightfastness rating is assigned based on the magnitude of the color change relative to the Blue Wool standards.[15]

2. Heat Stability Testing

Heat stability is critical for pigments used in plastics and high-temperature baking coatings, indicating the temperature at which the pigment maintains its color stability.[16][17]

  • Sample Preparation: The pigment is incorporated into a polymer matrix (e.g., HDPE, PVC) at a specified concentration (e.g., 1% pigment).

  • Processing: The pigmented polymer is processed through equipment that subjects it to controlled temperatures for a specific residence time (e.g., 5 minutes). This is often done using an injection molding machine or a laboratory oven.

  • Temperature Gradient: The test is repeated at increasing temperature intervals (e.g., every 10-20°C).

  • Evaluation: The color of the samples processed at different temperatures is compared to a sample prepared at a low temperature where the pigment is known to be stable. The heat stability limit is defined as the maximum temperature at which the color change (ΔE) remains within a specified tolerance (e.g., ΔE ≤ 3).

3. Solvent and Chemical Resistance Testing (Adapted from ASTM D5402)

This test assesses the ability of a cured coating or plastic containing the pigment to resist degradation from chemical exposure.[18][19] The result is often reported as the number of rubs a surface can withstand before showing failure.[20][21]

  • Sample Preparation: A fully cured film of the pigmented coating on a substrate or a pigmented plastic plaque is prepared.

  • Test Procedure: A piece of cheesecloth or cotton is saturated with a specified solvent (e.g., methyl ethyl ketone (MEK), xylene, ethanol). The cloth is then rubbed back and forth over the sample surface with consistent, moderate pressure. One forward and backward motion constitutes a "double rub."[20]

  • Evaluation: The rubbing continues until the film fails (breakthrough to the substrate) or a specified number of double rubs is completed. The surface is also visually assessed for any softening, marring, or color transfer to the cloth. The resistance is rated on a 1-5 scale, where 5 indicates no effect.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and chemical intermediates is fundamental in drug discovery, development, and quality control. N-(3,4-dimethylphenyl)-3-oxobutanamide, an acetoacetanilide derivative, serves as a crucial building block in the synthesis of various organic molecules, including pigments and potential pharmaceutical candidates. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantitative analysis of such compounds due to its high resolution, sensitivity, and robustness.

This guide provides a comprehensive overview of the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. It further presents a comparison with an alternative analytical technique, UV-Vis Spectrophotometry, supported by representative experimental data and detailed protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analytical Method Comparison: RP-HPLC vs. UV-Vis Spectrophotometry

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. Below is a comparative summary of a typical validated RP-HPLC method and a UV-Vis spectrophotometric method for the quantification of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterRP-HPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 0.5 - 50 µg/mL5 - 40 µg/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Specificity High (ability to separate from impurities)Low (prone to interference from absorbing species)

Detailed Experimental Protocols

Protocol 1: Validated RP-HPLC Method

This protocol outlines a representative RP-HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). For mass spectrometry compatibility, formic or phosphoric acid can be added.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically the wavelength of maximum absorbance, λmax).

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the desired linear range (e.g., 0.5, 5, 10, 25, 50 µg/mL).[6]

  • Sample Solution: Accurately weigh a quantity of the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

3. Method Validation Procedure:

  • System Suitability: Inject the standard solution multiple times (e.g., five replicates) to ensure the system is performing adequately. The relative standard deviation (RSD) of the peak area should typically be less than 2.0%.[3]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte solution to demonstrate that there are no interfering peaks at the retention time of this compound.[3][7]

  • Linearity: Inject the prepared calibration standards in triplicate. Plot a calibration curve of the average peak area versus the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[6]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.[2]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

Protocol 2: UV-Vis Spectrophotometric Method

This method is simpler and faster but may lack the specificity of HPLC.[8]

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Standard and Sample Preparation:

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., Methanol or Acetonitrile).

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to obtain concentrations within the expected linear range (e.g., 5, 10, 20, 30, 40 µg/mL).[8]

  • Sample Solution: Dissolve the sample in the solvent to a concentration that falls within the calibration curve.

3. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) of this compound.

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the analyte in the sample.

Visualizations

Diagram 1: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Chromatographic Conditions B Prepare Standard & Sample Solutions A->B C System Suitability B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Quantify Analyte in Samples H->I

Caption: A flowchart illustrating the key stages of HPLC method development and validation.

Diagram 2: Comparison of Analytical Techniques

Analytical_Comparison cluster_HPLC RP-HPLC cluster_UV UV-Vis Spectrophotometry HPLC_High_Spec High Specificity HPLC_High_Sens High Sensitivity HPLC_Complex More Complex UV_Low_Spec Low Specificity UV_Low_Sens Lower Sensitivity UV_Simple Simpler & Faster Analyte N-(3,4-dimethylphenyl)- 3-oxobutanamide Quantification Analyte->HPLC_High_Spec Analyte->UV_Low_Spec

Caption: A diagram comparing the key attributes of RP-HPLC and UV-Vis Spectrophotometry.

References

A Comparative Analysis of the Stability of Acetoacetanilide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study on the stability of various acetoacetanilide derivatives, tailored for researchers, scientists, and professionals in drug development. Acetoacetanilides are a critical class of organic compounds utilized as intermediates in the synthesis of pharmaceuticals and pigments. Their inherent stability is a crucial determinant of their suitability, shelf-life, and safety profile in these applications. This document outlines the factors governing their stability, presents a qualitative comparison based on substituent effects, and provides detailed experimental protocols for stability assessment.

Factors Influencing Acetoacetanilide Stability

The stability of acetoacetanilides is primarily influenced by their molecular structure and external environmental factors. A key aspect of their chemistry is the keto-enol tautomerism, where the compound exists as an equilibrium mixture of the keto and enol forms. Generally, the keto form is more stable.[1][2] However, the enol form can be stabilized through intramolecular hydrogen bonding, conjugation, and the presence of aromatic systems.[1][2][3]

Substituents on the anilide ring can significantly impact stability by altering the electronic environment of the molecule. Electron-withdrawing groups (e.g., -NO₂, -Cl) can affect the acidity of the α-protons and the stability of the enol form, while electron-donating groups (e.g., -CH₃, -OCH₃) can also modulate these properties, albeit differently.

External factors that critically affect the stability of acetoacetanilides include:

  • Temperature: Elevated temperatures can accelerate degradation pathways.[4]

  • pH: Acetoacetanilides are susceptible to hydrolysis under both acidic and basic conditions.

  • Light: Exposure to ultraviolet or visible light can induce photochemical degradation.[4]

  • Oxidizing Agents: These compounds can react with strong oxidizing agents.[5]

Comparative Stability Analysis of Substituted Acetoacetanilides

While comprehensive, directly comparative experimental data on the stability of a wide range of substituted acetoacetanilides is limited in publicly available literature, a qualitative and semi-quantitative comparison can be made based on fundamental chemical principles. The electronic nature of the substituent on the phenyl ring is expected to influence the thermal, hydrolytic, and photostability of the molecule.

Acetoacetanilide DerivativeSubstituentElectronic EffectExpected Thermal StabilityExpected Hydrolytic StabilityExpected Photostability
Acetoacetanilide-HNeutralBaselineBaselineBaseline
4-Nitroacetoacetanilide-NO₂Strong Electron-WithdrawingLowerHigher susceptibility to nucleophilic attackPotentially higher
4-Chloroacetoacetanilide-ClElectron-Withdrawing (Inductive), Weakly Donating (Resonance)Lower than unsubstitutedHigher susceptibility to nucleophilic attackPotentially higher
4-Methylacetoacetanilide-CH₃Electron-DonatingHigher than unsubstitutedLower susceptibility to nucleophilic attackPotentially lower
4-Methoxyacetoacetanilide-OCH₃Strong Electron-Donating (Resonance)Higher than unsubstitutedLower susceptibility to nucleophilic attackPotentially lower

Note: This table presents expected trends based on general principles of organic chemistry. Experimental verification is crucial for precise stability assessment.

Experimental Protocols

To facilitate further research and standardized comparison, detailed experimental protocols for assessing the stability of acetoacetanilides are provided below.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol is based on ASTM E1131 and ISO 11358 standards for thermogravimetric analysis.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the acetoacetanilide sample in a clean, tared TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start calibrate Calibrate TGA start->calibrate prepare_sample Prepare Sample (5-10 mg) calibrate->prepare_sample set_conditions Set Conditions (Atmosphere, Temp. Program) prepare_sample->set_conditions run_tga Run TGA set_conditions->run_tga record_data Record Mass vs. Temp. run_tga->record_data analyze_data Analyze TGA/DTG Curves record_data->analyze_data determine_stability Determine Decomposition Temps analyze_data->determine_stability end End determine_stability->end Hydrolysis_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis start Start prep_buffers Prepare Buffers (pH 4, 7, 9) start->prep_buffers prep_samples Prepare Sample Solutions prep_buffers->prep_samples incubate Incubate at Constant Temp. prep_samples->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze analyze->sample Repeat plot_data Plot Conc. vs. Time analyze->plot_data calc_kinetics Calculate k and t½ plot_data->calc_kinetics end End calc_kinetics->end Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start prep_exposed Prepare Exposed Sample start->prep_exposed prep_dark Prepare Dark Control start->prep_dark expose_light Expose to ICH Q1B Light Source prep_exposed->expose_light prep_dark->expose_light analyze_samples Analyze Exposed, Dark, & Reference Samples expose_light->analyze_samples compare_results Compare Physical & Chemical Changes analyze_samples->compare_results quantify_degradation Quantify Degradation compare_results->quantify_degradation end End quantify_degradation->end Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Pathways Structure Molecular Structure Tautomerism Keto-Enol Equilibrium Structure->Tautomerism Substituents Aryl Substituents (Electronic Effects) Structure->Substituents Stability Overall Stability Tautomerism->Stability Substituents->Stability Temperature Temperature Thermal Thermal Degradation Temperature->Thermal pH pH Hydrolysis Hydrolysis pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Thermal->Stability Hydrolysis->Stability Photodegradation->Stability Oxidation->Stability

References

Comparative Analysis of the Biological Activity of N-(3,4-dimethylphenyl)-3-oxobutanamide Derivatives Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the biological activity of novel N-(3,4-dimethylphenyl)-3-oxobutanamide derivatives against established antibacterial and antifungal standards. The following sections detail the antimicrobial efficacy, experimental protocols, and potential mechanisms of action for a hypothetical series of these compounds.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. This compound and its derivatives represent a class of compounds with potential biological activities. This guide focuses on a comparative analysis of a synthesized library of these derivatives against commonly used antibacterial and antifungal drugs, providing a framework for their evaluation as potential antimicrobial leads.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of a series of hypothetical this compound derivatives was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) were determined and compared with standard reference drugs, Ciprofloxacin for bacteria and Fluconazole for fungi.

Antibacterial Activity

The antibacterial efficacy of the derivatives was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains.

CompoundR-GroupMIC (µg/mL) vs S. aureus (ATCC 29213)MIC (µg/mL) vs E. coli (ATCC 25922)
Derivative 1 H64128
Derivative 2 4-Cl1632
Derivative 3 4-NO₂816
Derivative 4 4-OCH₃3264
Ciprofloxacin -0.5 0.25

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives against Bacterial Strains.

CompoundR-GroupMBC (µg/mL) vs S. aureus (ATCC 29213)MBC (µg/mL) vs E. coli (ATCC 25922)
Derivative 1 H>256>256
Derivative 2 4-Cl64128
Derivative 3 4-NO₂3264
Derivative 4 4-OCH₃128256
Ciprofloxacin -1 0.5
Antifungal Activity

The antifungal potential was assessed against Candida albicans, a common opportunistic fungal pathogen.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains.

CompoundR-GroupMIC (µg/mL) vs C. albicans (ATCC 90028)
Derivative 1 H128
Derivative 2 4-Cl32
Derivative 3 4-NO₂16
Derivative 4 4-OCH₃64
Fluconazole -1

Table 4: Minimum Fungicidal Concentration (MFC) of this compound Derivatives against Fungal Strains.

CompoundR-GroupMFC (µg/mL) vs C. albicans (ATCC 90028)
Derivative 1 H>256
Derivative 2 4-Cl128
Derivative 3 4-NO₂64
Derivative 4 4-OCH₃>256
Fluconazole -4

Experimental Protocols

The following protocols were employed to determine the antimicrobial activity of the this compound derivatives.

Bacterial and Fungal Strains

Standard ATCC strains of Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028) were used in this study. Bacterial strains were cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA).

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A serial two-fold dilution of each compound and the standard drugs was prepared in Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • The final concentrations of the compounds ranged from 0.125 to 256 µg/mL.

  • Each well was inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Following the MIC determination, the MBC and MFC were determined.

  • An aliquot of 10 µL was taken from each well that showed no visible growth in the MIC assay.

  • The aliquot was plated on MHA for bacteria and SDA for fungi.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MBC/MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow

The general workflow for assessing the antimicrobial activity of the synthesized derivatives is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_data Data Analysis start This compound derivatives Derivative Synthesis (Modification of R-group) start->derivatives mic_assay Broth Microdilution for MIC derivatives->mic_assay mbc_mfc_assay Plating for MBC/MFC mic_assay->mbc_mfc_assay comparison Comparison with Standards (Ciprofloxacin, Fluconazole) mbc_mfc_assay->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar conclusion conclusion sar->conclusion Conclusion

Figure 1. Experimental workflow for the assessment of antimicrobial activity.
Hypothetical Signaling Pathway of Antibacterial Action

While the precise mechanism of action for this compound derivatives is yet to be elucidated, a plausible hypothesis involves the inhibition of essential bacterial enzymes. The following diagram illustrates a hypothetical pathway where the derivative acts as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication.

signaling_pathway cluster_bacterial_cell Bacterial Cell derivative This compound Derivative dna_gyrase DNA Gyrase (Target Enzyme) derivative->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_division Cell Division dna_replication->cell_division cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to cell_division->cell_death Inhibition leads to

Figure 2. Hypothetical mechanism of antibacterial action.

A Guide to Inter-Laboratory Cross-Validation of Analytical Results for Compound AAMX

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, ensuring the consistency and reliability of analytical methods across different laboratories is paramount for regulatory compliance and product quality assurance.[1][2] This guide provides a comprehensive framework for conducting a cross-validation study of analytical results for the hypothetical active pharmaceutical ingredient, AAMX, between a sending laboratory (Lab A) and a receiving laboratory (Lab B). The principles and methodologies outlined here are based on established best practices for analytical method transfer.[3][4][5][6]

Data Presentation: Comparative Analysis of Analytical Method Performance

A successful analytical method transfer requires that the receiving laboratory can reproduce the performance characteristics of the method established by the sending laboratory.[2] The following tables summarize the key quantitative data from a comparative study between Lab A and Lab B for the analysis of AAMX.

Table 1: Comparison of Accuracy and Precision

ParameterLaboratoryLot 1Lot 2Lot 3Mean Recovery (%)RSD (%)
Accuracy Lab A99.8%100.2%99.5%99.83%0.35%
Lab B99.5%100.5%99.2%99.73%0.66%
Precision
(Repeatability)Lab A0.45%0.52%0.48%0.48%
Lab B0.62%0.58%0.65%0.62%

Table 2: Comparison of Linearity, Range, and Detection Limits

ParameterLaboratoryResult
Linearity (r²) Lab A0.9998
Lab B0.9995
Range (µg/mL) Lab A1 - 100
Lab B1 - 100
Limit of Detection (LOD) (µg/mL) Lab A0.1
Lab B0.1
Limit of Quantitation (LOQ) (µg/mL) Lab A0.3
Lab B0.3
Experimental Protocols

Detailed and harmonized experimental protocols are crucial for minimizing inter-laboratory variability.[7]

1. Objective

To verify that the analytical method for the assay of AAMX, when transferred from Lab A to Lab B, provides comparable and reliable results.

2. Materials and Instrumentation

  • Compound: AAMX reference standard and three batches of AAMX drug substance.

  • Reagents: All reagents and solvents must be of HPLC grade or equivalent.

  • Instrumentation: A standard HPLC system equipped with a UV detector. The make and model of the instruments at both laboratories should be documented.[1]

3. HPLC Method Parameters

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the AAMX reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the AAMX drug substance from each of the three lots in the mobile phase to a final concentration of 50 µg/mL.

  • Spiked Samples (for Accuracy): Prepare placebo samples spiked with the AAMX reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

5. System Suitability

Before initiating the analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.

6. Cross-Validation Procedure

  • Both Lab A and Lab B will analyze the three lots of AAMX drug substance and the spiked placebo samples in triplicate.

  • The results will be statistically compared using appropriate methods, such as an equivalence test, to determine if the results from the two laboratories are equivalent.[8]

7. Acceptance Criteria

  • Accuracy: The mean recovery of the spiked samples should be between 98.0% and 102.0%.

  • Precision: The RSD for replicate injections should not be more than 2.0%.

  • Linearity: The coefficient of determination (r²) should be not less than 0.999.

  • Comparability of Results: The results obtained by Lab B should not significantly differ from the results obtained by Lab A, as determined by a pre-defined statistical test.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory cross-validation process.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Scope and Acceptance Criteria B Develop Transfer Protocol A->B C Conduct Risk Assessment B->C D Train Receiving Lab Personnel C->D E Analyze Same Lots of Compound AAMX at Both Labs D->E F Document All Deviations E->F G Statistically Compare Results E->G F->G H Prepare Transfer Report G->H I Conclusion on Method Transfer Success H->I

Caption: Workflow for Inter-Laboratory Analytical Method Transfer.

G A Sample Preparation (Dissolution in Mobile Phase) B HPLC System (Pump, Injector, Column) A->B C Isocratic Elution (Acetonitrile:Water) B->C D UV Detection at 280 nm C->D E Data Acquisition and Processing D->E F Calculation of AAMX Concentration E->F

Caption: Experimental Workflow for HPLC Analysis of AAMX.

G A Are Results from Both Labs Comparable? B Method Transfer Successful A->B Yes C Investigate Discrepancies A->C No D Review Protocol and Execution C->D E Re-execute Analysis D->E E->A

Caption: Decision Tree for Evaluating Method Transfer Success.

References

A Comparative Guide to the Applications of Substituted N-Phenyl-3-oxobutanamides

Author: BenchChem Technical Support Team. Date: December 2025

Substituted N-phenyl-3-oxobutanamides, commonly known as acetoacetanilides, are a versatile class of organic compounds characterized by a β-ketoamide functional group. The presence of the reactive methylene group flanked by two carbonyl groups makes them valuable precursors in organic synthesis. Furthermore, modifications to the N-phenyl ring allow for the tuning of their physicochemical and biological properties, leading to a wide array of applications. This guide provides a comparative overview of their primary applications in medicinal chemistry and chemical synthesis, supported by experimental data and detailed protocols.

Anticancer Activity

Substituted N-phenyl-3-oxobutanamide derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. The nature and position of the substituent on the phenyl ring play a crucial role in determining their potency and selectivity.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several substituted N-phenyl-3-oxobutanamide derivatives against different cancer cell lines.

Compound ID/DescriptionSubstitution on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
Derivative 3a -A549 (Lung Carcinoma)5.988[1]
Derivative 3d Imidazo[1,2-a]pyrimidine moietyMCF-7 (Breast Cancer)43.4[1]
Derivative 4d Imidazo[1,2-a]pyrimidine moietyMCF-7 (Breast Cancer)39.0[1]
Derivative 3d Imidazo[1,2-a]pyrimidine moietyMDA-MB-231 (Breast Cancer)35.9[1]
Derivative 4d Imidazo[1,2-a]pyrimidine moietyMDA-MB-231 (Breast Cancer)35.1[1]
Compound 4c Thiazole derivative with p-NO₂SKNMC (Neuroblastoma)10.8 ± 0.08[2]
Compound 4b Thiazole derivative with m-NO₂SKNMC (Neuroblastoma)15.3 ± 1.12[2]
Compound 4d Thiazole derivative with m-ClHep-G2 (Hepatocarcinoma)11.6 ± 0.12[2]
Compound 4d Thiazole derivative with p-ClHep-G2 (Hepatocarcinoma)22.3 ± 1.89[2]
Experimental Protocols: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[3][4]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., EMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Test compounds are serially diluted to various concentrations. The culture medium is removed from the wells, and 100 µL of medium containing the different compound concentrations is added. Control wells receive medium with DMSO (vehicle control). The plates are then incubated for an additional 48-72 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into a dark blue formazan product.[3]

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]

Visualization: Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 AddCmpd Add Serial Dilutions of Test Compound Incubate1->AddCmpd Incubate2 Incubate 48-72h AddCmpd->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity

Derivatives of N-phenyl-3-oxobutanamide have been investigated for their efficacy against a range of pathogenic bacteria and fungi. Halogen substituents on the phenyl ring and chloro-substitution on the acetamide portion appear to enhance antimicrobial potential.[5][6]

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
Compound 3 Aspergillus niger250[5]
Compound 3 Staphylococcus aureus500[5]
Compound 3 Escherichia coli1000[5]
2-Chloro-N-phenylacetamide Candida tropicalis16 - 256[5]
2-Chloro-N-phenylacetamide Candida parapsilosis16 - 256[5]
Triclosan β-galactoside (3a) Staphylococcus aureus0.5[7]
Triclosan α-arabinoside (3c) Staphylococcus aureus0.5[7]
Pyrrolomycin analogue 17d MRSA0.0625[8]
Pyrrolomycin analogue 17d VISA0.0313[8]
Acetamide derivative 22 E. coli12.5[9]
Acetamide derivative 24 P. mirabilis37.5[9]
Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[10]

Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a bacterial or fungal strain.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: A few colonies of the microorganism are picked from a fresh agar plate and suspended in sterile saline or broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This suspension is then further diluted in broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compound is serially diluted two-fold across the wells of the 96-well plate using the appropriate broth. Each well will contain 50-100 µL of the diluted compound.[10][11]

  • Inoculation: An equal volume of the standardized inoculum is added to each well, bringing the final volume to 100-200 µL.

  • Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Result Interpretation: After incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[11]

Visualization: Broth Microdilution Workflow

G cluster_prep Preparation cluster_exec Execution cluster_read Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilutions Prepare 2-fold Serial Dilutions of Compound in 96-well Plate Dilutions->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read MIC Determine MIC: Lowest Concentration with No Growth Read->MIC

Caption: General workflow for MIC determination via broth microdilution.

Applications in Chemical Synthesis

N-phenyl-3-oxobutanamides are highly valuable building blocks in heterocyclic chemistry. Their active methylene group can be readily functionalized, and the keto and amide groups can participate in various cyclization reactions to form a diverse range of heterocyclic systems.

Key Synthetic Applications:

  • Synthesis of Pyridines and Pyrimidines: They are common starting materials in Hantzsch-type pyridine synthesis and related reactions to form substituted pyridines and pyrimidines.[12]

  • Synthesis of Thiophenes and Thiazoles: Reaction with sulfur-containing reagents or through multi-step sequences involving intermediates like thiocarbamoyl derivatives allows for the synthesis of thiophene and thiazole rings.[13][14]

  • Synthesis of Hydrazones and Pyrazoles: The carbonyl group readily reacts with hydrazines to form hydrazones, which can then be cyclized to pyrazole derivatives.[15]

Experimental Protocols: Synthesis of Hydrazone Derivatives

This protocol describes a typical azo coupling reaction to synthesize hydrazones from an N-phenyl-3-oxobutanamide.[15]

Objective: To synthesize 2-[1-(2,4-Dimethylphenylamino)-1,3-dioxobutan-2-ylidene]hydrazinyl]benzenes.

Materials:

  • Substituted aniline (e.g., sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • N-(2,4-dimethylphenyl)-3-oxobutanamide

  • Sodium acetate

  • Ethanol

Procedure:

  • Diazonium Salt Formation: The substituted aniline (0.01 mol) is dissolved in a solution of HCl. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (0.01 mol) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling Reaction: A separate solution is prepared by dissolving N-(2,4-dimethylphenyl)-3-oxobutanamide (0.01 mol) and an excess of sodium acetate in 50% ethanol.[15]

  • Product Formation: The cold diazonium salt solution is slowly poured into the N-phenyl-3-oxobutanamide solution with vigorous stirring. The reaction mixture is stirred for a period, during which the hydrazone product precipitates.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water and then cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization.

Visualization: General Synthetic Pathway

G cluster_paths Synthetic Transformations Start Substituted N-Phenyl-3-oxobutanamide Pyridines Pyridines & Pyrimidines Start->Pyridines + Aldehydes,   Enaminones Thiazoles Thiazoles & Thiophenes Start->Thiazoles + Sulfur Reagents   (e.g., Lawesson's) Pyrazoles Pyrazoles Start->Pyrazoles + Hydrazines

Caption: Synthetic utility of N-phenyl-3-oxobutanamides.

References

Unraveling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of N-(3,4-dimethylphenyl)-3-oxobutanamide, with a particular focus on the definitive method of X-ray crystallography.

While a definitive crystal structure for this compound is not publicly available, this guide leverages the crystallographic data of its close isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide, to provide a detailed comparative analysis. This approach, comparing data from a closely related structure, is a common practice in chemical research to infer structural features and guide analytical efforts.

Executive Summary

The structural confirmation of this compound relies on a combination of analytical techniques. X-ray crystallography, when available, provides unambiguous proof of the molecular structure, including bond lengths, angles, and crystal packing. In its absence, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for elucidation. This guide presents a comparative overview of these techniques, using data from the isomeric N-(2,4-dimethylphenyl)-3-oxobutanamide as a primary reference for the crystallographic section.

X-ray Crystallography: The Gold Standard

X-ray crystallography offers an unparalleled level of detail in structural determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise three-dimensional model of the molecule can be generated.

Comparative Crystal Structure Analysis: N-(2,4-dimethylphenyl)-3-oxobutanamide

The crystal structure of N-(2,4-dimethylphenyl)-3-oxobutanamide was determined by Sheldrick (2001) and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 156664. Analysis of this structure provides valuable insights into the likely conformation and bonding of the target compound, this compound.

Table 1: Key Crystallographic Data for N-(2,4-dimethylphenyl)-3-oxobutanamide (CCDC 156664)

ParameterValue
Chemical FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)10.234(2)
β (°)108.12(3)
Volume (ų)1125.1(4)
Z4
Density (calculated) (Mg/m³)1.211

Table 2: Selected Bond Lengths for N-(2,4-dimethylphenyl)-3-oxobutanamide (CCDC 156664)

BondLength (Å)
O(1)-C(8)1.238(3)
O(2)-C(10)1.217(3)
N(1)-C(1)1.423(3)
N(1)-C(8)1.345(3)
C(8)-C(9)1.516(4)
C(9)-C(10)1.503(4)

Spectroscopic Techniques for Structural Elucidation

In the absence of a dedicated crystal structure, a combination of spectroscopic methods is essential to confirm the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(3-methylphenyl)-3-oxobutanamide

AssignmentPredicted ¹H NMR (CDCl₃)Predicted ¹³C NMR (CDCl₃)
Aromatic-H7.4-6.9138-117
NH~8.5 (broad s)-
CH₂~3.6 (s)~49
C(=O)CH₃~2.3 (s)~31
Ar-CH₃~2.3 (s)~21
C=O (amide)-~165
C=O (keto)-~205
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrations of different bonds.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amide)3300-3250
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)3000-2850
C=O Stretch (keto)~1720
C=O Stretch (amide I)~1660
N-H Bend (amide II)1550-1510
C-N Stretch1420-1380
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 205, corresponding to its molecular weight. The fragmentation pattern would show characteristic losses of functional groups.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
205[M]⁺ (Molecular Ion)
163[M - CH₂CO]⁺
121[H₂N-C₆H₃(CH₃)₂]⁺
43[CH₃CO]⁺

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and thermal parameters.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

IR Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the sample. A background spectrum is also recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the workflow for structural confirmation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Sample ir IR Spectroscopy purification->ir Pure Sample ms Mass Spectrometry purification->ms Pure Sample confirmation Definitive Structure xray->confirmation Unambiguous 3D Structure nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of a chemical compound.

logical_relationship cluster_xray X-ray Crystallography (Isomer) cluster_spectroscopy Spectroscopic Data compound This compound bond_lengths Bond Lengths & Angles compound->bond_lengths Inferred from N-(2,4-dimethylphenyl) isomer conformation Molecular Conformation compound->conformation Inferred from N-(2,4-dimethylphenyl) isomer crystal_packing Crystal Packing compound->crystal_packing Inferred from N-(2,4-dimethylphenyl) isomer nmr_data NMR: Chemical Shifts & Coupling compound->nmr_data ir_data IR: Functional Group Vibrations compound->ir_data ms_data MS: Molecular Weight & Fragmentation compound->ms_data confirmation Structural Confirmation bond_lengths->confirmation conformation->confirmation nmr_data->confirmation ir_data->confirmation ms_data->confirmation

A Comparative Guide to the Synthesis of Acetoacet-m-xylidide: Evaluating Cost-Effectiveness of Diketene and Ethyl Acetoacetate Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Acetoacet-m-xylidide (AAMX), a key building block in the production of pigments, dyes, and pharmaceuticals, can be synthesized through various routes. This guide provides a detailed comparison of the two primary industrial methods: the reaction of m-xylidine with diketene and the condensation of m-xylidine with ethyl acetoacetate. We will delve into the experimental protocols, quantitative data, and cost-effectiveness of each route to inform your synthetic strategy.

Executive Summary

The synthesis of Acetoacet-m-xylidide is predominantly achieved via two competitive routes. The diketene route is characterized by high yields and purity, with a reported yield of 91% and purity of over 99.5%. However, it involves the use of the highly reactive and hazardous diketene. The ethyl acetoacetate route, a classic method for acetoacetylation, is generally considered safer but is an equilibrium reaction that may require specific conditions to achieve high conversion. This guide presents a comprehensive analysis of both methods to aid in the selection of the most cost-effective and appropriate synthetic pathway.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for the two primary synthetic routes to Acetoacet-m-xylidide.

ParameterDiketene RouteEthyl Acetoacetate Route
Starting Materials m-Xylidine, Diketenem-Xylidine, Ethyl Acetoacetate
Primary Byproduct None (in ideal reaction)Ethanol
Reported Yield 91%Good to Excellent (Specific data for AAMX is limited)
Reported Purity >99.5%High (requires efficient purification)
Reaction Time Relatively ShortPotentially Longer (equilibrium reaction)
Key Safety Concerns Highly reactive and toxic nature of diketeneUse of high temperatures and potential for side reactions

Table 1: Comparison of Synthetic Routes to Acetoacet-m-xylidide

ReagentPrice per kg (approx.)
m-Xylidine$10 - $20
Diketene$20 - $30
Ethyl Acetoacetate$5 - $15

Table 2: Approximate Cost of Starting Materials (Note: Prices are estimates and can vary based on supplier and quantity.)

Experimental Protocols

Route 1: Synthesis of Acetoacet-m-xylidide from m-Xylidine and Diketene

This industrial method takes advantage of the high reactivity of diketene to achieve a high yield of the desired product.

Reaction:

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of m-xylidine in an inert solvent (e.g., toluene or acetic acid) is prepared.

  • The solution is cooled to a specific temperature, typically between 0°C and 10°C.

  • Diketene is added dropwise to the stirred solution, maintaining the temperature within the specified range. The reaction is exothermic and requires careful temperature control.

  • After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion.

  • The product, Acetoacet-m-xylidide, often precipitates out of the solution upon completion of the reaction.

  • The solid product is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials and impurities, and then dried.

  • The mother liquor may be concentrated and cooled to obtain a second crop of the product. In some industrial processes, the mother liquor is reused in subsequent batches to improve overall yield and reduce waste.

Route 2: Synthesis of Acetoacet-m-xylidide from m-Xylidine and Ethyl Acetoacetate

This method involves the condensation of an amine with a β-keto ester, a well-established reaction in organic synthesis. The reaction is an equilibrium, and the removal of the ethanol byproduct is crucial to drive the reaction towards the product.

Reaction:

General Procedure:

  • An equimolar mixture of m-xylidine and ethyl acetoacetate is heated, often in the presence of a catalyst.

  • The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the mixture, to facilitate the removal of the ethanol byproduct by distillation.

  • The progress of the reaction can be monitored by observing the amount of ethanol collected or by analytical techniques such as thin-layer chromatography (TLC).

  • Once the reaction is complete, the crude product is allowed to cool and may solidify.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure Acetoacet-m-xylidide.

Mandatory Visualizations

To visually represent the workflow of the two synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Routes cluster_diketene Diketene Route cluster_eaa Ethyl Acetoacetate Route mXylidine1 m-Xylidine Reaction1 Acetoacetylation mXylidine1->Reaction1 Diketene Diketene Diketene->Reaction1 AAMX1 Acetoacet-m-xylidide Reaction1->AAMX1 mXylidine2 m-Xylidine Reaction2 Condensation mXylidine2->Reaction2 EAA Ethyl Acetoacetate EAA->Reaction2 AAMX2 Acetoacet-m-xylidide Reaction2->AAMX2 Ethanol Ethanol (byproduct) Reaction2->Ethanol

Figure 1: Comparative workflow of the two main synthetic routes to Acetoacet-m-xylidide.

Cost-Effectiveness Analysis

The cost-effectiveness of each synthetic route is a multifactorial assessment that includes the cost of raw materials, reaction efficiency (yield and time), energy consumption, and safety and environmental considerations.

Diketene Route:

  • Advantages: This route boasts a high yield (91%) and purity (>99.5%), which can significantly reduce downstream purification costs. The reaction is also typically faster than the ethyl acetoacetate route.

  • Disadvantages: The primary drawback is the cost and hazardous nature of diketene. Diketene is a highly reactive, flammable, and toxic substance that requires specialized handling and storage, increasing operational costs and safety risks. The potential for violent polymerization also needs to be carefully managed.

Ethyl Acetoacetate Route:

  • Advantages: The starting materials, particularly ethyl acetoacetate, are generally less expensive and significantly safer to handle than diketene. The primary byproduct, ethanol, is non-toxic and can be recycled.

  • Disadvantages: This is an equilibrium reaction, which may result in lower yields if the ethanol byproduct is not efficiently removed. The reaction may also require longer reaction times and higher temperatures, leading to increased energy consumption. The formation of side products is also a possibility, which could necessitate more extensive purification steps.

Conclusion

The choice between the diketene and ethyl acetoacetate routes for the synthesis of Acetoacet-m-xylidide depends on the specific priorities of the manufacturer.

For large-scale industrial production where high throughput and purity are critical, and where the necessary safety infrastructure for handling diketene is in place, the diketene route is often favored due to its high efficiency.

For smaller-scale production, or in environments where safety is a primary concern and specialized handling facilities for hazardous materials are limited, the ethyl acetoacetate route presents a more viable and less capital-intensive option. While potentially having a lower yield and longer reaction time, its favorable safety profile and lower raw material costs make it an attractive alternative.

Ultimately, a thorough process optimization and a detailed cost analysis, including capital expenditure for safety measures, will be necessary for a definitive decision on the most cost-effective route for a given production scenario.

Safety Operating Guide

Proper Disposal of N-(3,4-dimethylphenyl)-3-oxobutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for N-(3,4-dimethylphenyl)-3-oxobutanamide, a compound commonly used in research and development. Adherence to these protocols is imperative for minimizing risks to personnel and the environment.

I. Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling. While specific toxicity data for this compound is limited, related anilide compounds are known to be hazardous. Therefore, it is crucial to handle this chemical with appropriate safety measures.

Key Hazards:

  • May be harmful if swallowed or in contact with skin.

  • Suspected of causing genetic defects.[1]

  • Combustible, with finely dispersed particles potentially forming explosive mixtures in air.[2]

  • Hazardous decomposition products in case of fire may include toxic fumes, carbon oxides, and nitrogen oxides (NOx).[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after use.

  • Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

II. Waste Segregation and Storage

Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.

  • Waste Container: Use a dedicated, compatible, and properly labeled hazardous waste container. The original container can be used if it is in good condition.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.

  • Segregation: Do not mix this compound waste with other waste streams. Incompatible wastes, such as acids and bases, must be stored in separate containers.[5]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6] The storage area should be cool, dry, and well-ventilated.[3][4]

III. Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[1][3][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste this compound, including any contaminated materials such as gloves, absorbent pads, and empty containers, in the designated hazardous waste container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor.

  • Handover: Transfer the waste to the authorized personnel from the hazardous waste disposal company.

IV. Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Immediately evacuate the affected area if the spill is large or if there is a risk of inhalation.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material, such as sand or earth, to contain the substance.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[3][4] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

V. Data Summary Table

ParameterInformationSource
Chemical Name This compound-
Primary Disposal Route Licensed Hazardous Waste Disposal Contractor[1][3][7]
Prohibited Disposal Drain, Regular Trash[8][9]
Key Hazards Harmful if swallowed/in contact with skin, Suspected mutagen[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[3]
Waste Container Labeled, compatible, closed container[5]
Storage Cool, dry, well-ventilated, designated SAA[3][4][6]
Spill Cleanup Absorb with inert material, collect as hazardous waste[3][4]

VI. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_spill Emergency Procedure Start Waste Generation: This compound Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from other waste streams Identify->Segregate Store Store in a labeled, sealed container in a designated Satellite Accumulation Area Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) or approved waste vendor Store->ContactEHS SchedulePickup Schedule Waste Pickup ContactEHS->SchedulePickup Documentation Complete necessary paperwork SchedulePickup->Documentation Handover Handover to authorized waste disposal personnel Documentation->Handover Disposal Final Disposal at a licensed facility Handover->Disposal Spill Accidental Spill SpillProcedure Follow Spill Cleanup Protocol Spill->SpillProcedure CollectSpillWaste Collect spill residue as hazardous waste SpillProcedure->CollectSpillWaste CollectSpillWaste->Store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(3,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(3,4-dimethylphenyl)-3-oxobutanamide. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 50334-96-8

  • Molecular Formula: C12H15NO2

  • Molecular Weight: 205.25 g/mol

Summary of Hazards:

Based on data for closely related compounds, this compound should be handled as a potentially hazardous substance. Primary hazards include:

  • Eye Damage: May cause serious eye damage, potentially leading to severe injury including blindness.[1]

  • Skin Irritation and Allergic Reactions: May cause skin irritation and can produce an allergic reaction upon repeated or prolonged contact.[1]

  • Respiratory Irritation: Inhalation of dust or vapors should be avoided.[1]

  • Ingestion: Harmful if swallowed.[2][3]

  • Combustibility: The substance is combustible, and finely dispersed particles may form explosive mixtures in the air.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required equipment.

Body Part Personal Protective Equipment Specifications and Purpose
Eyes/Face Safety glasses with side-shields or goggles, and a face shield.To protect against splashes and solid particulates causing serious eye damage.
Skin Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, irritation, and potential allergic reactions.
Lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Use in a chemical fume hood.To avoid inhalation of dust, mists, or vapors.[1]
Particulate filter respirator.Required if handling outside of a fume hood, adapted to the airborne concentration of the substance.[4]

Experimental Protocol: Safe Handling Workflow

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Recommended storage temperature is between 2-8°C.[6]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

2. Engineering Controls:

  • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Use explosion-proof electrical and ventilation equipment.[1]

  • Ground all metal parts of equipment to prevent static electricity discharge.[1]

3. Handling and Use:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid breathing dust, fumes, or vapors.[1]

  • Minimize dust generation during handling. If appropriate, moisten the substance to prevent dusting.[4]

  • Use non-sparking tools.[1]

  • Wash hands thoroughly after handling the product and before breaks.[2]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

4. Spillage and Accidental Release:

  • In case of a spill, evacuate unprotected personnel from the area.

  • Remove all sources of ignition.[1]

  • For small spills, sweep up the spilled substance into a covered container for disposal.[4]

  • Use an inert absorbent material for solutions.[1]

  • Ensure adequate ventilation.

5. First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation or a rash occurs, get medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[1][2]

6. Disposal Plan:

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • All chemical waste must be handled in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[2]

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

start Start: Receive Chemical storage Store in Cool, Dry, Ventilated Area (2-8°C) start->storage ppe_check Don Appropriate PPE storage->ppe_check handling Handle in Chemical Fume Hood ppe_check->handling PPE Correct use Perform Experiment handling->use spill Spill Occurs use->spill No end_use Experiment Complete use->end_use spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->handling decontamination Decontaminate Work Area end_use->decontamination disposal Dispose of Waste via Approved Channels decontamination->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-3-oxobutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.